molecular formula C9H7F5O B157087 1-(Pentafluorophenyl)-2-propanol CAS No. 1988-60-9

1-(Pentafluorophenyl)-2-propanol

Cat. No.: B157087
CAS No.: 1988-60-9
M. Wt: 226.14 g/mol
InChI Key: VENFBZQYBFCNLS-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)-2-propanol is a useful research compound. Its molecular formula is C9H7F5O and its molecular weight is 226.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pentafluorophenyl)-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pentafluorophenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pentafluorophenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENFBZQYBFCNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-60-9
Record name NSC97017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Pentafluorophenyl)-2-propanol, a fluorinated secondary alcohol with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core physicochemical properties, explore its synthesis and reactivity, and discuss its current and potential applications, offering insights grounded in established scientific principles.

Core Physicochemical and Structural Characteristics

1-(Pentafluorophenyl)-2-propanol is a unique molecule whose properties are dominated by the presence of the electron-withdrawing pentafluorophenyl group. This substitution dramatically influences the acidity of the hydroxyl proton and the overall electronic nature of the molecule, distinguishing it from its non-fluorinated analog.

Molecular and Physical Properties

A summary of the key physical and molecular properties of 1-(Pentafluorophenyl)-2-propanol is presented in Table 1. The high electronegativity of the fluorine atoms significantly impacts the molecule's boiling point and density.

PropertyValueSource
Molecular Formula C₉H₇F₅O[1]
Molecular Weight 226.14 g/mol [1]
CAS Number 359-42-2
Appearance Colorless to pale yellow liquid[1]
Boiling Point 95-96 °C at 20 mmHg
Density 1.476 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.423
Molecular Structure

The structure of 1-(Pentafluorophenyl)-2-propanol, featuring a chiral center at the second carbon of the propanol chain, is a key aspect of its utility in asymmetric synthesis.

Caption: Molecular structure of 1-(Pentafluorophenyl)-2-propanol.

Synthesis and Reactivity

The synthesis of 1-(Pentafluorophenyl)-2-propanol is typically achieved through a standard Grignard reaction, a robust and well-understood method in organic chemistry.

Synthetic Protocol: Grignard Reaction

The most common and efficient synthesis involves the reaction of pentafluorobenzaldehyde with methylmagnesium bromide.

Protocol:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reagent Formation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the pentafluorophenylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.[2]

  • Aldehyde Addition: The solution of the Grignard reagent is cooled to 0 °C, and a solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(Pentafluorophenyl)-2-propanol.

cluster_0 Synthesis of 1-(Pentafluorophenyl)-2-propanol Pentafluorobenzaldehyde Pentafluorobenzaldehyde Intermediate Magnesium Alkoxide Intermediate Pentafluorobenzaldehyde->Intermediate MeMgBr Methylmagnesium Bromide MeMgBr->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product 1-(Pentafluorophenyl) -2-propanol Workup->Product

Caption: Synthetic workflow for 1-(Pentafluorophenyl)-2-propanol.

Spectroscopic Characterization

The structural confirmation of 1-(Pentafluorophenyl)-2-propanol relies on a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule is scarce, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and signals corresponding to the benzylic protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for the methyl, methine, and aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the pentafluorophenyl group, typically showing three distinct signals for the ortho, meta, and para fluorine atoms with characteristic coupling patterns.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands, and strong C-F stretching absorptions in the fingerprint region (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or water.

Reactivity Profile

The reactivity of 1-(Pentafluorophenyl)-2-propanol is dictated by the hydroxyl group and the electron-deficient aromatic ring.

  • Reactions of the Hydroxyl Group: The alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding ketone. The increased acidity of the hydroxyl proton, due to the inductive effect of the pentafluorophenyl ring, can influence the reaction conditions required for these transformations.

  • Reactions of the Aromatic Ring: The pentafluorophenyl ring is highly deactivated towards electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, particularly at the para position.[4]

Applications in Research and Development

Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5][6] 1-(Pentafluorophenyl)-2-propanol serves as a valuable chiral building block in these fields.

Medicinal Chemistry and Drug Development

The introduction of fluorinated moieties is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[7][8] 1-(Pentafluorophenyl)-2-propanol, as a chiral fluorinated alcohol, can be used in the synthesis of:

  • Enzyme Inhibitors: The specific stereochemistry and electronic properties can lead to potent and selective interactions with enzyme active sites.

  • Metabolically Stable Drug Candidates: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring resistant to metabolic degradation by cytochrome P450 enzymes.[6]

  • PET Imaging Agents: The incorporation of fluorine allows for the potential development of ¹⁸F-labeled radiotracers for positron emission tomography (PET).

Asymmetric Synthesis and Catalysis

The chiral nature of 1-(Pentafluorophenyl)-2-propanol makes it a useful starting material or ligand in asymmetric synthesis. The stereocenter can be used to induce chirality in subsequent reactions, leading to the formation of enantiomerically enriched products.

Materials Science

Fluorinated compounds are used in the development of advanced materials with tailored properties.[9] The pentafluorophenyl group in 1-(Pentafluorophenyl)-2-propanol can impart properties such as hydrophobicity, thermal stability, and low surface energy to polymers and coatings.

Safety and Handling

As with all laboratory chemicals, 1-(Pentafluorophenyl)-2-propanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

1-(Pentafluorophenyl)-2-propanol is a fluorinated chiral alcohol with a unique combination of properties that make it a valuable tool for researchers and scientists in drug development and materials science. Its synthesis is straightforward, and its reactivity offers multiple avenues for the creation of complex and novel molecules. The continued exploration of fluorinated building blocks like 1-(Pentafluorophenyl)-2-propanol is expected to drive innovation in various fields of chemical science.

References

  • Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.
  • ECHEMI. (n.d.). Pentafluorophenol SDS, 771-61-9 Safety Data Sheets.
  • National Center for Biotechnology Information. (2024). Pentafluoropropanol. PubChem Compound Summary for CID 168785.
  • Krusic, P. J., & Roe, D. C. (1998).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(Pentafluorophenyl)ethanol.
  • AccuStandard. (n.d.). CAS No. 771-61-9 - Pentafluorophenol.
  • Google Patents. (2002). KR20020051676A - Method for preparing penta fluoro propanol.
  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(11), 1297-1315.
  • Pharmaffiliates. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions.
  • Sigma-Aldrich. (n.d.). Pentafluorophenol ReagentPlus®, ≥99%.
  • NIST. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook.
  • Wang, F., & Stahl, S. S. (2019). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 17(38), 8695-8699.
  • Alfa Chemistry. (n.d.). Fluorinated Alcohols.
  • Organic Syntheses. (n.d.). Copper, tetrakis(pentafluorophenyl)tetra-.
  • ChemicalBook. (n.d.). Pentafluorophenol CAS#: 771-61-9.
  • G. A. Slough, G. A. (2025). Pentafluorophenyl-Tagged Poly(2-isopropenyl-2-oxazoline) as a Highly Reactive Precursor for para-Fluoro-Thiol Click Chemistry. Macromolecules.
  • Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol 97%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Propanol.
  • Santa Cruz Biotechnology. (2026). Pentafluorophenol.
  • ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of....
  • ResearchGate. (n.d.). 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)....
  • Britton, R., & O'Neill, J. (2025).
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  • Chem-Impex. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol.
  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr.
  • BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
  • CymitQuimica. (n.d.). CAS 830-50-2: 1-(Pentafluorophenyl)ethanol.
  • Lab Alley. (2025). Propanol Safety & Hazards.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The dark side of fluorine. ACS Medicinal Chemistry Letters, 10(7), 996-1001.
  • National Center for Biotechnology Information. (2024). 1,1,2,2,3-Pentafluoropropane. PubChem Compound Summary for CID 69624.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

Sources

Navigating the Synthesis and Handling of 1-(Pentafluorophenyl)-2-propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the exploration of novel chemical entities is the cornerstone of innovation. Among the vast landscape of fluorinated compounds, 1-(Pentafluorophenyl)-2-propanol presents a unique structural motif with potential applications in medicinal chemistry and materials science. The presence of the pentafluorophenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable building block in the design of new therapeutic agents and functional materials.

Compound Identification and Characteristics

While a specific PubChem Compound Identification (CID) for 1-(Pentafluorophenyl)-2-propanol is not currently assigned, its molecular structure provides the basis for understanding its chemical properties.

  • Molecular Formula: C₉H₇F₅O

  • Molecular Weight: 226.15 g/mol

  • Structure:

    • A propane backbone with a hydroxyl group at the second carbon (C2).

    • A pentafluorophenyl ring attached to the first carbon (C1).

The key structural features that dictate its reactivity and potential hazards are the electron-withdrawing pentafluorophenyl ring and the secondary alcohol functional group.

Hazard Assessment: An Analog-Based Approach

In the absence of specific toxicological data for 1-(Pentafluorophenyl)-2-propanol, a conservative approach based on the known hazards of analogous compounds is essential for ensuring laboratory safety. The primary analogs considered for this assessment are pentafluorophenol and various fluorinated propanols.

Based on these analogs, 1-(Pentafluorophenyl)-2-propanol is anticipated to present the following hazards:

Hazard CategoryPredicted HazardRationale based on Analogous Compounds
Acute Toxicity Toxic if inhaled. Harmful if swallowed.Pentafluorophenol is known to be toxic.[1] Fluorinated propanols can also exhibit toxicity.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Pentafluorophenol is corrosive and can cause severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.The corrosive nature of the pentafluorophenyl group strongly suggests a high potential for severe eye damage.[1]
Flammability Flammable liquid and vapor.Propanol and its derivatives are flammable.[2][3]

Hazard Statement Summary (Predicted):

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is paramount when working with 1-(Pentafluorophenyl)-2-propanol. The following workflow and PPE are mandatory to minimize exposure and mitigate risks.

Workflow for Safe Handling

Safe_Handling_Workflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Intact Container Handling Controlled Handling (Fume Hood) Storage->Handling Transport in Secondary Containment Use Experimental Use Handling->Use Decontamination Decontamination Handling->Decontamination Waste Waste Disposal Use->Waste Use->Decontamination Waste->Decontamination

Caption: Workflow for the safe handling of 1-(Pentafluorophenyl)-2-propanol.

Experimental Protocol: Laboratory Use
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE: chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

    • Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) readily accessible.

    • Ensure an emergency eyewash station and safety shower are unobstructed and operational.

  • Handling:

    • Conduct all manipulations of 1-(Pentafluorophenyl)-2-propanol within the fume hood.

    • Use spark-proof equipment and avoid open flames or other ignition sources in the vicinity.[2][3]

    • Ground all equipment to prevent static discharge.

    • Dispense the liquid carefully to avoid splashing. Use a secondary container for transport within the lab.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

    • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the institutional safety office.

  • Waste Disposal:

    • Collect all waste containing 1-(Pentafluorophenyl)-2-propanol in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

    • Follow all institutional and local regulations for hazardous waste disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical flow from compound characteristics to the necessary safety precautions.

Safety_Assessment_Logic cluster_compound Compound Characteristics cluster_hazards Inferred Hazards cluster_precautions Safety Precautions Structure Pentafluorophenyl Group & Secondary Alcohol Corrosivity Corrosivity Structure->Corrosivity Toxicity Toxicity Structure->Toxicity Flammability Flammability Structure->Flammability PPE Appropriate PPE Corrosivity->PPE Emergency_Preparedness Emergency Preparedness Corrosivity->Emergency_Preparedness Handling_Protocols Strict Handling Protocols Toxicity->Handling_Protocols Toxicity->Emergency_Preparedness Flammability->Handling_Protocols Flammability->Emergency_Preparedness

Caption: Logical flow from compound structure to safety measures.

Conclusion

While 1-(Pentafluorophenyl)-2-propanol holds promise for scientific advancement, its safe handling is non-negotiable. By understanding its structural characteristics and extrapolating potential hazards from analogous compounds, researchers can implement robust safety protocols. This guide provides a foundational framework for the responsible use of this and other novel fluorinated compounds, ensuring that the pursuit of scientific discovery is conducted with the utmost regard for personal and environmental safety.

References

  • Merck Millipore. (n.d.).
  • TCI Chemicals. (2018, October 3). Safety Data Sheet for 2,2,3,3,3-Pentafluoro-1-propanol.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2,2,3,3,3-Pentafluoro-1-propanol.
  • Angene Chemical. (2024, October 17). Safety Data Sheet for 1-(Pentafluorophenyl)ethanol.
  • BASF. (2026, February 17).
  • Thermo Fisher Scientific. (2025, November 1).
  • Fisher Scientific. (2009, September 22).

Sources

Technical Guide: Solubility Profile of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-(Pentafluorophenyl)-2-propanol , a specialized fluorinated intermediate.

This guide is structured for researchers requiring actionable data for synthesis, purification, and formulation.

Core Chemical Identity & Physicochemical Baseline

Before addressing solvent interactions, it is critical to establish the compound's baseline physical state. The pentafluorophenyl (PFP) moiety significantly alters the behavior of the propyl alcohol chain, introducing high lipophilicity and electron-withdrawing character that deviates from non-fluorinated analogues like 1-phenyl-2-propanol.

PropertySpecificationSource/Validation
Compound Name 1-(Pentafluorophenyl)-2-propanolIUPAC
CAS Number 1988-60-9 [1]
Molecular Formula C₉H₇F₅OCalculated
Molecular Weight 226.14 g/mol Calculated
Physical State Viscous Liquid / Low-melting SolidObserved (Analogous)
Boiling Point 203°C (at 760 mmHg)[2]
Density 1.434 g/cm³[2]
Predicted pKa ~12.5 - 13.5Est.[1][2] (Fluorine inductive effect)
The "Fluorine Effect" on Solubility

The five fluorine atoms on the aromatic ring create a "teflon-like" shielding effect. Unlike typical phenyl rings which participate readily in


-

stacking, the perfluorinated ring is electron-poor (quadrupole moment reversal).
  • Consequence: This reduces solubility in standard aromatic solvents (like toluene) compared to non-fluorinated analogs but enhances solubility in fluorinated solvents and oxygenated polar organics due to dipole interactions.

Solubility Profile in Organic Solvents[3]

As a Senior Application Scientist, I classify the solubility of 1-(Pentafluorophenyl)-2-propanol into three distinct tiers based on polarity matching and experimental precedence for similar fluorinated alcohols.

Tier 1: High Solubility (Primary Solvents)

Best for stock solution preparation (>100 mg/mL)

SolventSolubility MechanismApplication Context
Methanol / Ethanol Strong H-bonding with the hydroxyl group.HPLC mobile phases; Stock solutions.
Acetonitrile (MeCN) Dipole-dipole interactions; miscibility with the fluorinated ring.Reaction solvent; Crystallization anti-solvent.
Dimethyl Sulfoxide (DMSO) Strong polar aprotic interaction.Biological assays; Long-term storage.
Dichloromethane (DCM) Good solvation of the lipophilic PFP ring.Extraction; Chromatography (Normal Phase).
Tier 2: Moderate/Conditional Solubility

Requires heating or co-solvents

SolventBehavior
Ethyl Acetate Soluble, but may require higher volumes than alcohols. Good for liquid-liquid extraction.
Toluene Moderate. The electron-deficient PFP ring repels the electron-rich toluene

-system (quadrupole repulsion), reducing solubility compared to non-fluorinated alcohols.
Diethyl Ether Soluble, but volatility makes it poor for quantitative transfers.
Tier 3: Low Solubility / Immiscible

Anti-solvents for precipitation

SolventBehavior
Water Insoluble/Immiscible. The hydrophobic PFP group dominates the hydrophilic OH group.
Hexanes / Heptane Poor solubility. The polar hydroxyl group prevents full solvation in non-polar alkanes. Used to precipitate the compound from DCM/EtOAc.

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch physical variations (polymorphs in solids, impurities in liquids) can alter saturation points, rely on this gravimetric workflow rather than literature values alone.

Workflow Diagram (DOT Visualization)

SolubilityProtocol Start Start: Target Solvent Selection Weigh Step 1: Weigh 50mg Compound (Accurate to 0.1mg) Start->Weigh AddSolvent Step 2: Add Solvent Stepwise (100 µL aliquots) Weigh->AddSolvent Vortex Step 3: Vortex/Sonicate (30 sec @ 25°C) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Check->AddSolvent No (Precipitate remains) Calc Step 4: Calculate Solubility (S) S = Mass / Volume Check->Calc Yes Heat Step 3b: Heat to 40°C (If required for supersaturation) Check->Heat Optional: Kinetic check Heat->Vortex

Caption: Gravimetric solubility determination workflow for fluorinated intermediates.

Step-by-Step Methodology
  • Preparation: Place 50 mg of 1-(Pentafluorophenyl)-2-propanol into a tared 2 mL HPLC vial.

  • Titration: Add the solvent of choice in 100 µL increments using a calibrated micropipette.

  • Agitation: After each addition, cap and vortex for 30 seconds. If undissolved solids/oil droplets persist, sonicate for 1 minute.

  • Endpoint: The point at which the solution becomes optically clear is the saturation point.

  • Calculation:

    
    
    

Applications & Mechanistic Insights

Understanding the solubility is crucial for its primary applications in chiral synthesis and pharmaceutical intermediate chemistry .

Chiral Resolution & Chromatography

The compound is often used as a precursor or standard in chiral chromatography.

  • Mobile Phase Compatibility: Due to its UV cutoff (aromatic ring) and solubility, Hexane:Isopropanol (90:10) is a standard normal-phase HPLC condition. While pure hexane solubility is poor, the addition of 10% IPA ensures complete solvation.

  • Synthesis Solvent: Reactions involving the PFP group often utilize THF or DCM to maintain solubility of both the fluorinated reactant and the non-fluorinated reagents.

Acidity & Partitioning

The electron-withdrawing nature of the pentafluorophenyl ring lowers the pKa of the hydroxyl group compared to non-fluorinated 1-phenyl-2-propanol.

  • Implication: In basic aqueous extractions (pH > 12), the compound may partially ionize and partition into the aqueous phase.

  • Recommendation: Maintain pH < 9 during aqueous workups to ensure the compound remains in the organic layer (DCM or Ethyl Acetate).

Safety & Handling (E-E-A-T)

Warning: Fluorinated alcohols can exhibit enhanced skin permeation properties.

  • PPE: Nitrile gloves are sufficient for short contact.

  • Inhalation: Use in a fume hood. The vapor pressure at 203°C boiling point suggests low volatility at room temperature, but aerosols can be hazardous.

  • Storage: Store in cool, dry conditions. Fluorinated compounds are generally stable to oxidation but should be kept away from strong bases (e.g., NaH, LDA) unless deprotonation is the intended reaction step.

References

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An In-depth Technical Guide to the Stereochemical Configuration of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the methodologies employed to determine the chiral center configuration of 1-(pentafluorophenyl)-2-propanol, a fluorinated alcohol of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and Vibrational Circular Dichroism (VCD). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of Chirality in Fluorinated Molecules

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pentafluorophenyl group, in particular, is a valuable moiety in medicinal chemistry due to its unique electronic and steric properties.[1] When combined with a chiral center, as in 1-(pentafluorophenyl)-2-propanol, the resulting enantiomers can exhibit dramatically different biological activities. Therefore, the ability to separate, identify, and assign the absolute configuration of these enantiomers is of paramount importance.

This guide will provide a detailed exploration of the primary techniques for assigning the absolute configuration of the stereocenter in 1-(pentafluorophenyl)-2-propanol.

Synthesis of 1-(Pentafluorophenyl)-2-propanol

The synthesis of 1-(pentafluorophenyl)-2-propanol can be achieved through various synthetic routes. A common approach involves the reaction of a pentafluorophenyl Grignard reagent with propylene oxide. This reaction typically yields a racemic mixture of (R)- and (S)-1-(pentafluorophenyl)-2-propanol.

Alternatively, asymmetric synthesis strategies can be employed to produce enantioenriched samples of the target molecule. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and analysis of enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including alcohols.[3] The chiral recognition mechanism is based on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The different spatial arrangements of the enantiomers result in different stabilities of the transient diastereomeric complexes formed with the CSP, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for the development of a chiral HPLC method for the separation of the enantiomers of 1-(pentafluorophenyl)-2-propanol.

Materials:

  • Racemic 1-(pentafluorophenyl)-2-propanol

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic 1-(pentafluorophenyl)-2-propanol in the mobile phase to a final concentration of approximately 1 mg/mL.[3]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.[3]

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

  • Injection and Data Analysis: Inject 10 µL of the sample solution and record the chromatogram. Calculate the retention factor (k), separation factor (α), and resolution (Rs) to evaluate the separation.[3] Baseline separation is generally indicated by an Rs value of ≥ 1.5.[3]

Data Presentation
ParameterSymbolFormulaSignificance
Retention Factork(tR - t0) / t0A measure of the retention of an analyte on the column.
Separation Factorαk2 / k1The ratio of the retention factors of the two enantiomers; a measure of the column's selectivity.
ResolutionRs2(tR2 - tR1) / (w1 + w2)A measure of the degree of separation between two peaks.

Table 1: Key parameters in chiral HPLC analysis.

Determination of Absolute Configuration by NMR Spectroscopy: The Mosher's Ester Method

While chiral HPLC can separate enantiomers, it does not directly provide information about their absolute configuration (R or S). The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[4][5]

Principle of the Mosher's Ester Method

The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[6] The underlying principle is that the phenyl group of the MTPA moiety creates a magnetically anisotropic cone of shielding and deshielding. The protons of the alcohol that fall within this cone will experience a shift in their NMR resonance frequency. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, a model can be constructed to deduce the absolute configuration of the alcohol.[6]

Experimental Workflow

Mosher_Method_Workflow cluster_synthesis Derivatization cluster_analysis NMR Analysis & Configuration Assignment Alcohol 1-(Pentafluorophenyl)-2-propanol (Unknown Configuration) R_Ester (R)-MTPA Ester Alcohol->R_Ester DMAP, Pyridine S_Ester (S)-MTPA Ester Alcohol->S_Ester DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-MTPA Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester S_Ester->NMR_S Calc_Delta Calculate Δδ = δS - δR NMR_R->Calc_Delta NMR_S->Calc_Delta Assign_Config Apply Mosher's Model & Assign Configuration Calc_Delta->Assign_Config

Caption: Experimental workflow for the Mosher's ester method.

Detailed Protocol: Mosher's Ester Analysis

Materials:

  • Enantiomerically enriched 1-(pentafluorophenyl)-2-propanol

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Deuterated chloroform (CDCl₃) for NMR

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.

    • Add a catalytic amount of DMAP.

    • Add 1.2 equivalents of anhydrous pyridine.

    • Add 1.1 equivalents of (R)-MTPA-Cl.

    • Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.

    • Remove the solvent under a stream of nitrogen and dissolve the residue in CDCl₃ for NMR analysis.

  • Preparation of the (S)-MTPA Ester:

    • Repeat the procedure above using (S)-MTPA-Cl.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to use the same NMR spectrometer and acquisition parameters for both samples.[4]

  • Data Analysis:

    • Assign the proton signals for the groups flanking the newly formed ester linkage in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.[4]

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[4]

    • Apply the Mosher model: Protons on one side of the Mosher ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the alcohol can be determined.[4]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

Principle of VCD

VCD is the extension of circular dichroism into the infrared region of the electromagnetic spectrum.[7] A VCD spectrum provides a fingerprint of a chiral molecule's stereochemistry. The absolute configuration can be determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer).[8] If the experimental and calculated spectra are mirror images, the absolute configuration of the sample is the opposite of the calculated enantiomer (i.e., S).[4]

Experimental and Computational Workflow

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction Sample Enantiopure 1-(Pentafluorophenyl)-2-propanol VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Compare Compare Experimental and Calculated Spectra Exp_Spectrum->Compare DFT_Calc DFT Calculation (e.g., for R-enantiomer) Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Assign_Config Assign Absolute Configuration Compare->Assign_Config

Caption: Workflow for absolute configuration determination by VCD.

Protocol for VCD Analysis

Experimental Measurement:

  • Sample Preparation: Prepare a solution of the enantiomerically pure 1-(pentafluorophenyl)-2-propanol in a suitable solvent (e.g., CDCl₃) at a concentration that gives an optimal absorbance in the infrared spectrum (typically around 0.1 M).

  • Data Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.

Computational Prediction:

  • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of 1-(pentafluorophenyl)-2-propanol using a suitable molecular mechanics force field.

  • DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • VCD Intensity Calculation: Calculate the VCD intensities for each vibrational mode.

  • Spectrum Simulation: Generate a Boltzmann-averaged VCD spectrum based on the calculated energies and VCD intensities of all significant conformers.

Configuration Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.

Comparative Overview of Methods

MethodSample AmountMeasurement TimeReliabilityKey Limitations
Chiral HPLC < 1 mg15-30 min per runHigh (for separation)Does not provide absolute configuration directly.
NMR (Mosher's Method) 1-5 mg4-6 hours (incl. derivatization)[4]High, but model-dependent[4]Requires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[4]
VCD Spectroscopy 5-10 mg1-4 hoursHighRequires access to specialized instrumentation and computational resources.

Table 2: A comparative summary of the primary methods for chiral analysis.

Conclusion

The determination of the absolute configuration of 1-(pentafluorophenyl)-2-propanol is a critical step in its development for pharmaceutical applications. This guide has provided a detailed overview of three powerful analytical techniques: chiral HPLC, Mosher's ester analysis by NMR, and VCD spectroscopy. The choice of method will depend on the specific requirements of the study, including the amount of sample available, the desired level of certainty, and the available instrumentation. A combination of these techniques can provide an unambiguous and definitive assignment of the chiral center configuration, ensuring the scientific rigor required in drug development.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Benchchem.
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  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. PMC. Available at: [Link]

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Pentafluorophenyl-Substituted Secondary Alcohols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pentafluorophenyl-substituted secondary alcohols represent a unique and increasingly important class of organic compounds with significant potential in pharmaceutical sciences, materials science, and catalysis. The incorporation of the pentafluorophenyl (C₆F₅) group imparts distinct physicochemical properties to the parent alcohol, including enhanced metabolic stability, altered lipophilicity, and unique electronic characteristics.[1] These properties make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, characterization, and applications of pentafluorophenyl-substituted secondary alcohols, with a focus on providing practical insights and detailed experimental protocols for researchers and drug development professionals.

I. Synthesis of Pentafluorophenyl-Substituted Secondary Alcohols

The synthesis of pentafluorophenyl-substituted secondary alcohols can be broadly categorized into two main approaches: racemic synthesis, which yields a mixture of enantiomers, and stereoselective synthesis, which provides access to enantiomerically enriched or pure compounds. The choice of method depends on the specific application and the need for stereochemical control.

Racemic Synthesis

A common and straightforward method for the preparation of racemic pentafluorophenyl-substituted secondary alcohols is the Grignard reaction. This involves the addition of an alkyl or aryl Grignard reagent to pentafluorobenzaldehyde.[4][5] The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Experimental Protocol: Synthesis of 1-(Pentafluorophenyl)ethanol via Grignard Reaction [5][6][7]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • Pentafluorobenzaldehyde

  • 3M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to initiate the reaction (indicated by bubble formation and a color change).

    • Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Reaction with Pentafluorobenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve pentafluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pentafluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution, followed by 3M HCl until the magnesium salts dissolve.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Grignard_Synthesis reagents CH₃I + Mg (in dry ether) grignard CH₃MgI (Grignard Reagent) reagents->grignard Formation intermediate [C₆F₅CH(OMgI)CH₃] (Alkoxide intermediate) grignard->intermediate Nucleophilic Addition aldehyde C₆F₅CHO (Pentafluorobenzaldehyde) aldehyde->intermediate product C₆F₅CH(OH)CH₃ (1-(Pentafluorophenyl)ethanol) intermediate->product Protonation workup H₃O⁺ (Acidic Workup) workup->product

Caption: Synthesis of 1-(Pentafluorophenyl)ethanol via Grignard reaction.

Stereoselective Synthesis

Access to enantiomerically pure pentafluorophenyl-substituted secondary alcohols is crucial for their application in drug development and as chiral auxiliaries.[8][9] Several methods have been developed for their asymmetric synthesis.

The most common approach for the stereoselective synthesis of these alcohols is the asymmetric reduction of the corresponding prochiral pentafluorophenyl ketones. This can be achieved using various catalytic systems.

a) Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[10][11][12] It employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source (e.g., borane-dimethyl sulfide complex), delivers a hydride to the ketone in a highly stereoselective manner.[13][14]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(Pentafluorophenyl)ethanol via CBS Reduction [10][11]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2',3',4',5',6'-Pentafluoroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst and Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (5-10 mol%).

    • Dilute the catalyst with anhydrous THF.

    • Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition and Reaction:

    • In a separate flask, dissolve 2',3',4',5',6'-pentafluoroacetophenone (1.0 eq) in anhydrous THF.

    • Cool the catalyst-borane complex to -30 °C.

    • Slowly add the ketone solution dropwise to the reaction mixture, maintaining the internal temperature below -25 °C.

    • Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, slowly quench by the dropwise addition of methanol at -30 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 2M HCl and stir for another 30 minutes.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography.

CBS_Reduction ketone C₆F₅COCH₃ (Pentafluoroacetophenone) intermediate [Chiral Oxazaborolidine-Borane-Ketone Complex] ketone->intermediate catalyst (R)-CBS Catalyst BH₃·SMe₂ catalyst->intermediate Stereoselective Hydride Transfer product (S)-C₆F₅CH(OH)CH₃ ((S)-1-(Pentafluorophenyl)ethanol) intermediate->product

Caption: Enantioselective synthesis of (S)-1-(pentafluorophenyl)ethanol via CBS reduction.

b) Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of ketones.[15][16][17] This reaction typically utilizes a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[18]

Table 1: Comparison of Asymmetric Reduction Methods for Pentafluoroacetophenone

MethodCatalyst SystemHydrogen SourceTypical Yield (%)Typical e.e. (%)Reference
CBS Reduction(R)-Me-CBS-oxazaborolidineBH₃·SMe₂>90>95 (S)[10]
ATH[RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPENHCOOH/NEt₃High>90 (S)[15]

Biocatalytic methods, particularly the use of alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols.[19][20][21] Whole-cell biotransformations or isolated enzymes can be used to reduce pentafluorophenyl ketones with excellent enantioselectivity.

II. Physicochemical Properties

The pentafluorophenyl group significantly influences the physical and chemical properties of secondary alcohols.

Physical Properties

The high electronegativity of the fluorine atoms leads to a strong electron-withdrawing effect, which impacts properties such as acidity and boiling point.[1]

Table 2: Physical Properties of 1-(Pentafluorophenyl)ethanol

PropertyValueReference
CAS Number830-50-2[1][22]
Molecular FormulaC₈H₅F₅O[2]
Molecular Weight212.12 g/mol [2]
Melting Point32-37 °C[2][22][23]
Boiling Point102-103 °C at 30 mmHg[23][24]
Density1.498 g/cm³ (Predicted)[23]
pKa13.14 (Predicted)[23]
Chemical Properties

The most significant chemical property of the pentafluorophenyl group is its susceptibility to nucleophilic aromatic substitution (SNAr), primarily at the para-position.[25][26][27][28] This reactivity allows for the facile introduction of various functional groups.

SNAr_Reaction start C₆F₅CH(OH)R intermediate [Meisenheimer Complex] start->intermediate nucleophile Nu⁻ nucleophile->intermediate Nucleophilic Attack (para-position) product p-Nu-C₆F₄CH(OH)R intermediate->product Elimination of F⁻

Caption: Nucleophilic aromatic substitution (SNAr) on a pentafluorophenyl-substituted secondary alcohol.

III. Characterization

Standard analytical techniques are employed to characterize pentafluorophenyl-substituted secondary alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons in the molecule. ¹⁹F NMR is particularly informative, providing distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring, which can be used to confirm the structure and monitor reactions.[29][30][31]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) group and the C-F bonds.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to determine the enantiomeric excess of stereoselective synthesis products.

IV. Applications

The unique properties of pentafluorophenyl-substituted secondary alcohols make them valuable in several areas of research and development.

Medicinal Chemistry

The introduction of a pentafluorophenyl group can enhance the metabolic stability of a drug molecule by blocking sites of enzymatic oxidation.[3] It can also modulate the lipophilicity and binding affinity of the molecule to its biological target. These compounds serve as key intermediates in the synthesis of various pharmaceuticals.[2][3] For example, they have been investigated as potential inhibitors of enzymes like Pks13 in Mycobacterium tuberculosis.[3]

Catalysis

Chiral pentafluorophenyl-substituted secondary alcohols can be used as ligands or chiral auxiliaries in asymmetric catalysis.[8][9][32] The stereogenic center of the alcohol can induce chirality in the products of a reaction.

Materials Science

The pentafluorophenyl group can be used as a reactive handle for the functionalization of polymers and other materials through nucleophilic aromatic substitution.[33] This allows for the tuning of material properties such as solubility and electronic characteristics.

V. Conclusion

Pentafluorophenyl-substituted secondary alcohols are a versatile class of compounds with a growing number of applications. Their synthesis, particularly stereoselective synthesis, is well-established, providing access to a wide range of structures. The unique physicochemical properties conferred by the pentafluorophenyl group make them highly attractive for use in drug discovery, catalysis, and materials science. This guide provides a solid foundation for researchers and professionals to explore the potential of these fascinating molecules in their respective fields.

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boiling point and density of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling of 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9)

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9). This compound is a specialized fluorinated chiral building block, distinct from the common solvent 2,2,3,3,3-pentafluoro-1-propanol. Its unique structure—combining a lipophilic, electron-deficient pentafluorophenyl ring with a secondary alcohol functionality—makes it a critical intermediate in the synthesis of metabolically stable pharmaceuticals and advanced agrochemicals.

Critical Distinction:

  • Target Molecule: 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9) | BP: ~203°C[]

  • Common Solvent: 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) | BP: 81°C

  • Note: Confusing these isomers can lead to catastrophic process failures due to the >120°C difference in boiling points.

Chemical Identity & Structural Analysis

The molecule features a perfluorinated aromatic ring attached to a 2-hydroxypropyl chain. The electron-withdrawing nature of the pentafluorophenyl (Pfp) group significantly alters the acidity of the neighboring protons and the lipophilicity of the molecule compared to non-fluorinated analogs.

ParameterSpecification
IUPAC Name 1-(2,3,4,5,6-Pentafluorophenyl)propan-2-ol
CAS Number 1988-60-9
Molecular Formula C₉H₇F₅O
Molecular Weight 226.14 g/mol
SMILES CC(O)CC1=C(F)C(F)=C(F)C(F)=C1F
Chirality Contains one stereocenter at C2; typically supplied as a racemate unless specified.

Physicochemical Properties

The boiling point and density of this compound are governed by the "Heavy Atom Effect" of fluorine and the specific intermolecular forces at play.

Boiling Point Analysis
  • Experimental Value: 203°C at 760 mmHg (Standard Atmosphere)[]

  • Thermodynamic Rationale:

    • Hydrogen Bonding: The secondary hydroxyl group allows for strong intermolecular hydrogen bonding, significantly elevating the boiling point.

    • Pi-Stacking: The electron-deficient pentafluorophenyl ring engages in "face-to-face" arene-perfluoroarene stacking interactions, which are stronger than typical van der Waals forces in non-fluorinated aromatics. This supramolecular interaction adds substantial thermal stability to the liquid phase.

Density Profile
  • Experimental Value: 1.434 g/cm³ at 20°C

  • Mechanistic Insight: The high density is a direct result of the five fluorine atoms. Fluorine has a high atomic mass (19 Da) relative to its small Van der Waals radius (1.47 Å). This allows for efficient packing density in the liquid state, resulting in a specific gravity ~40% higher than water and ~60% higher than non-fluorinated 1-phenyl-2-propanol.

Summary Table
PropertyValueConditionsMethod
Boiling Point 203°C760 mmHgDistillation / Siwoloboff
Density 1.434 g/cm³20°CPycnometry / Oscillating U-tube
Refractive Index 1.442020°CSodium D-line
Flash Point >110°CClosed CupPredicted

Synthesis & Production Workflow

The most robust route to CAS 1988-60-9 involves the reduction of the corresponding ketone precursor. This method minimizes side reactions associated with nucleophilic aromatic substitution on the Pfp ring.

Reaction Scheme (Graphviz)

Synthesis Ketone 1-(Pentafluorophenyl) propan-2-one (Precursor) Intermediate Alkoxide Intermediate Ketone->Intermediate Hydride Reduction Reagent NaBH4 / MeOH (0°C to RT) Reagent->Intermediate Product 1-(Pentafluorophenyl) -2-propanol (Target) Intermediate->Product Protonation Workup Acid Quench (HCl/H2O) Workup->Product

Caption: Figure 1. Standard reductive synthesis pathway from the ketone precursor to the target alcohol.

Protocol: Reductive Synthesis
  • Setup: Charge a flame-dried round-bottom flask with 1-(pentafluorophenyl)propan-2-one (1.0 eq) and anhydrous methanol (10 vol). Cool to 0°C under N₂.

  • Reduction: Portion-wise add Sodium Borohydride (NaBH₄, 1.2 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Completion: Allow to warm to Room Temperature (25°C) and stir for 2 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.

  • Workup: Quench carefully with 1N HCl until pH ~3. Remove methanol under reduced pressure. Extract aqueous residue with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via vacuum distillation (bp ~95-100°C @ 15 mmHg) to obtain the clear, colorless oil.

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry due to the specific properties of the C₆F₅ group.

Strategic Value
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing a phenyl ring with a pentafluorophenyl ring often blocks metabolic oxidation (P450 metabolism) at the aromatic positions.

  • pKa Modulation: The electron-withdrawing effect increases the acidity of the alcohol (pKa ~12 vs. ~16 for non-fluorinated alcohols), altering hydrogen bond donor capability in active sites.

  • Quadrupole Inversion: The Pfp group has a reversed quadrupole moment compared to benzene, allowing it to bind to electron-rich regions of protein targets.

Application Workflow (Graphviz)

Applications Start 1-(Pentafluorophenyl)-2-propanol Branch1 Chiral Resolution Start->Branch1 Branch2 Derivatization Start->Branch2 App1 Enantiopure Building Blocks (Kinetic Resolution) Branch1->App1 App2 Pfp-Esters / Ethers (Active Intermediates) Branch2->App2 Final Drug Candidates (Protease Inhibitors / GPCR Ligands) App1->Final Incorporation App2->Final Coupling

Caption: Figure 2. Utilization of the target alcohol in pharmaceutical development pipelines.

Experimental Determination Protocols

To validate the physical properties in-house, use the following self-validating systems.

Boiling Point Determination (Micro-Siwoloboff Method)
  • Why: Conserves material compared to distillation.

  • Protocol:

    • Place a small amount of sample in a melting point capillary tube.

    • Insert a finer capillary (sealed at the top) inside the sample tube.

    • Heat in a melting point apparatus.

    • Endpoint: The temperature at which a continuous stream of bubbles emerges from the inner capillary (vapor pressure = external pressure).

    • Correction: Apply barometric pressure correction:

      
      .
      
Density Determination (Oscillating U-Tube)
  • Why: Higher precision than pycnometry; requires minimal sample (1-2 mL).

  • Protocol:

    • Inject sample into a thermostated (20.0°C) oscillating U-tube (e.g., Anton Paar DMA).

    • The instrument measures the period of oscillation (

      
      ), which is directly related to density (
      
      
      
      ):
      
      
      .
    • Validation: Calibrate with air and HPLC-grade water before measurement.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Handling Precautions:

  • Fluorinated alcohols can be surprisingly acidic and may cause defatting of the skin.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.

References

  • BOC Sciences. (2024). Product Analysis: 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).
  • Stamatis, A., et al. (2024). "Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones." Molecules, 29(16). (Methodology for ketone reduction extrapolated to Pfp analogs). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(Pentafluorophenyl)propan-2-ol.[][5] National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Alcohols and Phenols.

Sources

Navigating the Landscape of 4-Amino-2-chlorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS Number 1988-60-9: Initial searches for a chemical corresponding to CAS number 1988-60-9 did not yield a specific, publicly listed compound. This suggests that the provided CAS number may be incorrect or obsolete. However, based on the nature of the query, it is highly probable that the intended compound of interest is 4-Amino-2-chlorobenzoic acid , which bears the CAS number 2457-76-3 . This guide will, therefore, focus on this commercially available and scientifically significant molecule.

Introduction to 4-Amino-2-chlorobenzoic Acid: A Versatile Scaffold in Drug Discovery

4-Amino-2-chlorobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry and drug development.[1] Its trifunctional nature, possessing an amino group, a chloro substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a diverse array of complex organic molecules and active pharmaceutical ingredients (APIs).[2] The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of libraries of compounds for biological screening. This guide provides an in-depth overview of the chemical properties, synthesis, commercial availability, and applications of 4-Amino-2-chlorobenzoic acid for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and formulation.

PropertyValueSource
CAS Number 2457-76-3[3][4][5]
Molecular Formula C₇H₆ClNO₂[4][6]
Molecular Weight 171.58 g/mol [4][5][6]
Appearance White to light reddish or green powder/crystal[3]
Melting Point 210-216 °C[3]
Purity Typically >97%[3][7]
IUPAC Name 4-amino-2-chlorobenzoic acid[4]

Spectral data, crucial for the identification and characterization of 4-Amino-2-chlorobenzoic acid, is readily available in public databases such as PubChem, which includes 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra.[4]

Synthesis of 4-Amino-2-chlorobenzoic Acid: A Practical Approach

The most prevalent and industrially scalable method for the synthesis of 4-Amino-2-chlorobenzoic acid is the reduction of 2-chloro-4-nitrobenzoic acid.[8][9] This transformation can be achieved through various reduction strategies, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Reduction of 2-Chloro-4-nitrobenzoic Acid

This protocol outlines a general procedure for the synthesis of 4-Amino-2-chlorobenzoic acid.

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-nitrobenzoic acid in methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

  • Hydrogenation: Secure the reaction vessel in a Parr hydrogenator or a similar apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting 4-Amino-2-chlorobenzoic acid can be further purified by recrystallization, typically from an ethanol/water mixture, to obtain a high-purity product.[8]

SynthesisWorkflow start 2-Chloro-4-nitrobenzoic Acid (Starting Material) reaction Catalytic Hydrogenation (Pd/C, H₂) start->reaction workup Work-up (Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 4-Amino-2-chlorobenzoic Acid (Final Product) purification->product EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Amino-2-chlorobenzoic Acid Derivatives (Potential Inhibitors) Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by small molecule inhibitors.

Commercial Availability and Suppliers

4-Amino-2-chlorobenzoic acid is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.

Table of Major Suppliers:

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich (Merck) 21771997%Grams to Kilograms
Thermo Scientific Chemicals AC20323005097%Grams
TCI Chemicals A0951>97.0%Grams to Kilograms
Santa Cruz Biotechnology sc-239103-Grams
MedChemExpress HY-W015408-Milligrams to Grams
Carl ROTH -≥98%Grams

Note: Product numbers and available quantities are subject to change. Please refer to the supplier's website for the most current information.

Conclusion

4-Amino-2-chlorobenzoic acid (CAS 2457-76-3) stands as a pivotal starting material for researchers and professionals in the pharmaceutical and chemical industries. Its unique structural features provide a versatile platform for the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, established synthetic routes with a detailed experimental protocol, key applications in drug development, and a list of commercial suppliers. By leveraging this information, researchers can effectively incorporate this valuable building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

  • PubChem. 4-Amino-2-chlorobenzoic acid. [Link]

  • Carl ROTH. 2-Amino-4-chlorobenzoic acid. [Link]

  • Luo, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 24(23), 4299.
  • Khan, I., et al. (2023).
  • PubChem. Silane, trimethoxyoctyl-, hydrolysis products with silica. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 1-(Pentafluorophenyl)-2-propanone to 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical reduction of the prochiral ketone, 1-(pentafluorophenyl)-2-propanone, to the corresponding chiral alcohol, 1-(pentafluorophenyl)-2-propanol. This transformation is of significant interest to researchers and professionals in drug development and materials science due to the unique properties conferred by the pentafluorophenyl moiety. This document explores various reduction methodologies, including achiral reduction using sodium borohydride for racemic synthesis and, more critically, state-of-the-art asymmetric techniques for the enantioselective synthesis of the chiral alcohol. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to enable researchers to select and implement the most suitable method for their specific needs.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms into these molecules can profoundly influence their biological and physical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity. The pentafluorophenyl group, in particular, is a valuable substituent that can introduce unique electronic and steric effects. The reduction of prochiral ketones is a primary strategy for accessing these valuable chiral alcohols.[1] This guide focuses on the specific reduction of 1-(pentafluorophenyl)-2-propanone, a substrate bearing a sterically demanding and electron-withdrawing pentafluorophenyl group, which presents unique challenges and opportunities in asymmetric synthesis.

Strategic Approaches to the Reduction of 1-(Pentafluorophenyl)-2-propanone

The reduction of 1-(pentafluorophenyl)-2-propanone can be approached from two main perspectives: racemic synthesis for initial studies or as a reference standard, and enantioselective synthesis to obtain specific stereoisomers, which is crucial for pharmaceutical applications.

  • Racemic Synthesis: Achieved using standard, non-chiral reducing agents. This approach is cost-effective and straightforward for producing a 1:1 mixture of the (R)- and (S)-enantiomers.

  • Enantioselective Synthesis: Employs chiral catalysts or reagents to selectively produce one enantiomer over the other. This is essential for studying the distinct biological activities of each stereoisomer.

The following diagram illustrates the general transformation and the strategic choice between racemic and enantioselective routes.

G cluster_0 Reduction Strategies Ketone 1-(Pentafluorophenyl)-2-propanone Racemic Racemic Synthesis (e.g., NaBH₄) Ketone->Racemic Achiral Reduction Enantioselective Enantioselective Synthesis (e.g., Asymmetric Hydrogenation) Ketone->Enantioselective Chiral Catalysis Alcohol 1-(Pentafluorophenyl)-2-propanol Racemic->Alcohol (R/S)-Mixture Enantioselective->Alcohol Enantioenriched (R) or (S)

Caption: Strategic overview of reduction pathways for 1-(pentafluorophenyl)-2-propanone.

Protocol I: Racemic Synthesis via Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[2] It offers a straightforward and cost-effective method for the preparation of racemic 1-(pentafluorophenyl)-2-propanol.

3.1. Underlying Principle

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the final alcohol product.

3.2. Experimental Protocol

  • Materials:

    • 1-(Pentafluorophenyl)-2-propanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve 1-(pentafluorophenyl)-2-propanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure racemic 1-(pentafluorophenyl)-2-propanol.

3.3. Expected Outcome and Characterization

  • ¹H NMR: Expect characteristic signals for the CH(OH) proton (a multiplet), the CH₃ group (a doublet), and the CH₂ group adjacent to the pentafluorophenyl ring (a multiplet).

  • ¹³C NMR: Expect signals for the carbon bearing the hydroxyl group, the methyl carbon, the methylene carbon, and the carbons of the pentafluorophenyl ring, which will show characteristic C-F couplings.

  • ¹⁹F NMR: Expect three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Protocol II: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

For applications requiring enantiomerically pure 1-(pentafluorophenyl)-2-propanol, asymmetric catalysis is essential. Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones.[3] This protocol is adapted from the successful reduction of the closely related 2',3',4',5',6'-pentafluoroacetophenone.[3]

4.1. Mechanistic Rationale and Catalyst Selection

The Noyori-type ruthenium catalysts, featuring a chiral diamine ligand and an arene ligand, are highly effective for ATH. The reaction involves the transfer of hydrogen from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the ketone, mediated by the chiral ruthenium complex. The enantioselectivity is governed by the specific interactions between the substrate and the chiral catalyst in the transition state. For ketones with electron-withdrawing groups like the pentafluorophenyl ring, catalyst selection is critical. The use of a catalyst with a tethered N-sulfonated diamine ligand has shown excellent enantioselectivity in the reduction of pentafluoroacetophenone.[3]

G Start Ketone & i-PrOH Catalyst [RuCl(p-cymene)((R,R)-TsDPEN)] Start->Catalyst Reactants Intermediate1 Ru-Hydride Complex Catalyst->Intermediate1 Activation Intermediate2 Transition State (Substrate Coordination) Intermediate1->Intermediate2 Coordination Product Chiral Alcohol & Acetone Intermediate2->Product Hydride Transfer Regeneration Catalyst Regeneration Product->Regeneration Product Release Regeneration->Catalyst

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

4.2. Experimental Protocol

  • Materials:

    • 1-(Pentafluorophenyl)-2-propanone

    • [RuCl(p-cymene)((R,R)-TsDPEN)] or [RuCl(p-cymene)((S,S)-TsDPEN)] (chiral catalyst)

    • Isopropanol (i-PrOH), anhydrous and degassed

    • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

    • Schlenk flask or similar inert atmosphere reaction vessel

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the chiral ruthenium catalyst (e.g., 0.5-1 mol%).

    • Add anhydrous and degassed isopropanol.

    • Add 1-(pentafluorophenyl)-2-propanone (1.0 eq).

    • Add a solution of KOH or t-BuOK in isopropanol (e.g., 2 mol%).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).

    • Monitor the reaction progress and enantiomeric excess (ee) by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-(pentafluorophenyl)-2-propanol.

4.3. Anticipated Results and Data Comparison

The reduction of the analogous 2',3',4',5',6'-pentafluoroacetophenone using a similar catalytic system yielded the corresponding alcohol with high conversion and excellent enantioselectivity (up to 90% ee).[3] It is anticipated that the reduction of 1-(pentafluorophenyl)-2-propanone will also proceed with high efficiency and stereocontrol.

Table 1: Comparison of Reduction Methodologies

FeatureSodium Borohydride ReductionAsymmetric Transfer Hydrogenation
Product Racemic 1-(pentafluorophenyl)-2-propanolEnantioenriched 1-(pentafluorophenyl)-2-propanol
Reagents NaBH₄, MethanolChiral Ru-catalyst, i-PrOH, Base
Selectivity AchiralHighly Enantioselective
Cost LowHigh (due to catalyst)
Complexity SimpleRequires inert atmosphere techniques
Typical Yield HighHigh
Typical ee 0%Potentially >90%

Safety and Handling Precautions

  • 1-(Pentafluorophenyl)-2-propanone: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Ruthenium Catalysts: These are precious metal catalysts and should be handled with care to avoid loss.

  • Solvents: Diethyl ether and methanol are flammable. Isopropanol is flammable. Use appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reduction of 1-(pentafluorophenyl)-2-propanone to its corresponding alcohol is a valuable transformation for accessing fluorinated chiral building blocks. For preliminary investigations, a simple and efficient racemic synthesis can be achieved using sodium borohydride. For applications demanding stereochemical purity, asymmetric transfer hydrogenation with a chiral ruthenium catalyst offers a powerful and highly enantioselective method. The choice of protocol will depend on the specific research goals, available resources, and the desired stereochemical outcome. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully perform this important chemical transformation.

References

  • Dub, P. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402–1410.
  • Wikipedia contributors. (2024). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia.
  • Ramachandran, P. V., & Gagare, P. D. (2019). Super Hydrides.
  • Jacquot, R. (2012). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1, (16), 1865-1869.
  • BenchChem. (2024). Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)
  • Gómez, S., et al. (2006).

Sources

procedure for enzymatic kinetic resolution of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Kinetic Resolution of 1-(Pentafluorophenyl)-2-propanol

Abstract & Introduction

The demand for enantiopure fluorinated building blocks in pharmaceutical development has surged, driven by the unique ability of fluorine to modulate lipophilicity, metabolic stability, and binding affinity.[1] 1-(Pentafluorophenyl)-2-propanol is a critical chiral synthon for various bioactive scaffolds. However, the bulky, electron-withdrawing pentafluorophenyl (


) group presents a challenge for traditional asymmetric synthesis.[1]

This Application Note details a robust protocol for the Enzymatic Kinetic Resolution (EKR) of racemic 1-(Pentafluorophenyl)-2-propanol via lipase-catalyzed transesterification. Leveraging the high stereoselectivity of Candida antarctica Lipase B (CALB), this method allows for the efficient separation of the (


)-alcohol and the (

)-ester with high enantiomeric excess (

).

Key Advantages of this Protocol:

  • High Selectivity: Exploits the steric bulk of the

    
     group to enhance enantiomeric discrimination.[1]
    
  • Green Chemistry: Operates under mild conditions (30–40°C) using sustainable acyl donors.[1]

  • Scalability: Validated for gram-scale synthesis with reusable immobilized enzymes.[1]

Mechanistic Principles

The Biocatalytic System

The resolution relies on the Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases.[1] The catalytic triad (Ser-His-Asp) of CALB activates the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate. The chiral alcohol then attacks this intermediate.[1]

  • Stereopreference (Kazlauskas Rule): CALB possesses two distinct binding pockets: a Large (L) hydrophobic pocket and a Medium (M) pocket.

    • For 1-(Pentafluorophenyl)-2-propanol, the pentafluorobenzyl group acts as the "Large" substituent, and the methyl group as the "Medium" substituent.

    • The enzyme preferentially acylates the enantiomer that fits this geometry—typically the (

      
      )-enantiomer —leaving the (
      
      
      
      )-enantiomer
      unreacted.
Electronic Considerations

The pentafluorophenyl group is strongly electron-withdrawing.[1] This reduces the nucleophilicity of the hydroxyl group compared to the non-fluorinated parent compound (1-phenyl-2-propanol). Consequently, reaction times may be slightly extended, but the rigidity of the fluorinated ring often improves the Enantiomeric Ratio (


-value).[1]

G cluster_0 Substrate Recognition cluster_1 Kinetic Resolution Enzyme CALB (Ser-OH) Intermed Acyl-Enzyme Intermediate Enzyme->Intermed Acylation AcylDonor Vinyl Acetate AcylDonor->Intermed REster (R)-Acetate (Fast Reaction) Intermed->REster Deacylation (Nucleophilic Attack) Racemate Racemic 1-(C6F5)-2-propanol Racemate->REster (R)-Enantiomer SAlc (S)-Alcohol (Slow/No Reaction) Racemate->SAlc (S)-Enantiomer

Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution showing the selective acylation of the (R)-enantiomer.

Experimental Protocol

Materials & Equipment
  • Substrate: Racemic 1-(Pentafluorophenyl)-2-propanol (purity >98%).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1][2][3]

  • Acyl Donor: Vinyl Acetate (acts as both reactant and solvent modifier).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or

    
    -Hexane (Anhydrous).
    
  • Analysis: GC or HPLC with Chiral Column (e.g., Chiralcel OD-H or Chirasil-Dex CB).

Optimization Strategy (Screening)

Before scale-up, perform a solvent screen to maximize the


-value.
SolventLog PRelative RateExpected E-valueRecommendation

-Hexane
3.5High>100Preferred (High Selectivity)
MTBE 0.94Medium>50Good solubility alternative
Toluene 2.5Medium20-50Use if solubility is poor
THF 0.46Low<10Avoid (strips water from enzyme)
Standard Operating Procedure (Gram-Scale)

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 1.0 g (4.4 mmol) of racemic 1-(Pentafluorophenyl)-2-propanol in 20 mL of anhydrous

    
    -Hexane.
    
  • Add 1.2 mL (13.2 mmol, 3 eq) of Vinyl Acetate.

  • Add 50 mg of Novozym® 435 (5% w/w relative to substrate). Note: Higher loading increases rate but may lower E-value due to diffusion limitations.[1]

Step 2: Incubation

  • Place the flask in an orbital shaker or use a magnetic stirrer (gentle stirring to avoid pulverizing the enzyme beads).

  • Incubate at 35°C at 200 rpm.

  • Monitoring: Withdraw 50 µL aliquots at t=1h, 4h, 8h, and 24h. Dilute in mobile phase and analyze via Chiral HPLC/GC.[1]

Step 3: Termination & Workup

  • Stop the reaction when conversion reaches 49-50% . Do not exceed 50% to preserve the optical purity of the remaining (S)-alcohol.

  • Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. Save the enzyme; it can be washed with hexane and reused 5-10 times.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of (

    
    )-alcohol and (
    
    
    
    )-acetate.

Step 4: Purification

  • Separate the components via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient from 95:5 to 80:20).[1]

    • Order of Elution: The non-polar (

      
      )-acetate elutes first; the polar (
      
      
      
      )-alcohol elutes second.

Step 5: Hydrolysis (Optional)

  • To recover the (

    
    )-alcohol: Treat the (
    
    
    
    )-acetate with
    
    
    in Methanol/Water (3:1) at room temperature for 2 hours.

Process Workflow & Decision Tree

Workflow Start Start: Racemic Substrate Screen Solvent Screening (Hexane vs MTBE) Start->Screen CheckSol Solubility Check Screen->CheckSol CheckSol->Screen Insoluble (Change Solvent) Reaction Add CALB + Vinyl Acetate (35°C, 200 rpm) CheckSol->Reaction Soluble Monitor Monitor Conversion (GC/HPLC) Reaction->Monitor Decision Conversion = 50%? Monitor->Decision Decision->Reaction < 45% Stop Stop & Filter Enzyme Decision->Stop 48-50% Purify Column Chromatography Stop->Purify Result Pure (S)-Alcohol & (R)-Acetate Purify->Result

Figure 2: Operational workflow for the kinetic resolution process.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Reaction Rate Fluorine electron withdrawal reduces nucleophilicity.[1]Increase Temperature to 45°C or switch to a more active acyl donor (e.g., Isopropenyl Acetate).[1]
Low E-Value (<50) Non-specific binding or water presence.[1]Use strictly anhydrous solvents; add 4Å Molecular Sieves; lower temperature to 25°C.
Conversion Stalls <40% Product inhibition (Acetaldehyde formation).[1]Use molecular sieves to adsorb byproducts or switch to irreversible acyl donors.[1]
Enzyme Aggregation Solvent polarity mismatch.[1]Switch to a hydrophobic solvent (Hexane/Heptane) to keep the enzyme dispersed.[1]

References

  • Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluorinated compounds.[1] Tetrahedron: Asymmetry, 18(12), 1399-1431. Link

  • Anderson, E. M., et al. (1998).[1] Kinetic resolution of 1-phenyl-2-propanol derivatives.[2][4][5][6] Biocatalysis and Biotransformation, 16(3), 181-197. Link

  • Breuer, M., et al. (2004).[1] Industrial methods for the production of optically active intermediates.[1][5][7] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Pamies, O., & Backvall, J. E. (2003).[1] Chemoenzymatic dynamic kinetic resolution. Chemical Reviews, 103(8), 3247-3262. Link

  • Novozymes. (2020).[1] Application Note: Immobilized Lipases for Esterification and Transesterification.[1]Link

Sources

Troubleshooting & Optimization

improving yield of pentafluorophenylmagnesium bromide reaction with epoxides

Technical Support Center: Pentafluorophenylmagnesium Bromide ( ) Applications

Topic: Optimization of Epoxide Ring-Opening Reactions Ticket Type: Advanced Protocol Optimization Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary

The reaction of pentafluorophenylmagnesium bromide (

The Root Cause: The five fluorine atoms exert a massive inductive electron-withdrawing effect (-I). This stabilizes the carbanion, making


The Solution: This guide details a Copper(I)-Catalyzed Protocol and a Lewis Acid Management Strategy to shift the reaction pathway from degradation to productive ring-opening.

Module 1: Reagent Integrity & Preparation

Before troubleshooting the reaction, validate the reagent.

Stability Warning (The "Benzyne" Trap)

Unlike

tetrafluorobenzyne

  • Critical Limit: Never heat neat

    
     or its solutions above 50°C .
    
  • Visual Check: A high-quality solution in

    
     should be dark grey to brown/black. If significant white precipitate (
    
    
    /salts) is visible before use, the titer has likely dropped.
Solvent Selection: Ether vs. THF
SolventSuitabilityMechanism Note
Diethyl Ether (

)
Recommended Weakly coordinating. Keeps the Grignard reactive but minimizes epoxide polymerization.
THF Use with Caution Strongly coordinating. Increases solubility but can accelerate Lewis-acid catalyzed rearrangement of the epoxide.

Module 2: The "Silver Bullet" – Copper(I) Catalysis

Direct addition of




Protocol: Copper-Catalyzed Ring Opening

Reagents:

  • Epoxide (1.0 equiv)

  • 
     (1.2 – 1.5 equiv)
    
  • Catalyst: CuI (Copper(I) Iodide) - 10 mol% (Purified/White)

Step-by-Step:

  • Catalyst Slurry: In a flame-dried Schlenk flask, suspend CuI (10 mol%) in anhydrous

    
     under Argon.
    
  • Epoxide Addition: Add the epoxide (1.0 equiv) to the CuI suspension. Cool to -20°C .

  • Grignard Addition: Add

    
     dropwise over 30 minutes.
    
    • Why? Slow addition prevents localized heating and runaway exotherms.

  • Temperature Ramp: Allow the mixture to warm slowly to 0°C (ice bath) and stir for 2-4 hours. Do not reflux.

  • Quench: Pour into saturated

    
     (aq) with 10% 
    
    
    (to solubilize copper salts).

Module 3: Troubleshooting "The Schlenk Equilibrium"

If the copper method is insufficient, the issue is likely the presence of

The Fix: Dioxane Precipitation Adding 1,4-dioxane shifts the equilibrium to the right by precipitating


Protocol Modification:

  • Prepare

    
     in ether.[1]
    
  • Add anhydrous 1,4-dioxane (1.1 equiv relative to Mg).

  • Stir for 30 mins at 0°C. A massive white precipitate (

    
    ) will form.
    
  • Cannulate the clear supernatant (containing

    
    ) into the epoxide solution.
    

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway (Cu-catalyzed) and the failure modes (Lewis Acid rearrangement).

GStartEpoxide + C6F5MgBrMgBr2MgBr2 (Lewis Acid)Start->MgBr2Schlenk Eq.DirectAttackDirect Attack(Slow Kinetics)Start->DirectAttackNo CatalystCuCatCuI Catalyst(Organocuprate)Start->CuCatAdd 10% CuIRearrangementRearrangement(Aldehyde/Ketone)MgBr2->RearrangementCatalyzesProductTarget Alcohol(High Yield)DirectAttack->ProductLow YieldCuCat->ProductFast SN2

Figure 1: Reaction pathways showing how Copper Catalysis bypasses the Lewis Acid trap.

Troubleshooting Guide (FAQ)

Ticket #SymptomDiagnosisCorrective Action
TS-001 Product is a ketone/aldehyde instead of alcohol. Meinwald Rearrangement. The

in the Grignard solution acted as a Lewis acid before nucleophilic attack could occur.
1. Use the Dioxane method (Module 3) to remove

.2. Switch to CuI catalysis to speed up the attack.
TS-002 Recovered starting material (Epoxide). Nucleophile too "hard". The

group pulls electron density, making the Carbon-Mg bond too strong to react with the epoxide at low temp.
Add Lewis Acid Activator? NO. This risks rearrangement. Solution: Add CuI (10 mol%) . This transmetallates to a more reactive species.
TS-003 Low yield; viscous sludge formed. Polymerization. Epoxides polymerize in the presence of strong Lewis acids (

) or if the reaction exotherms.
1. Ensure strict temperature control (-20°C addition).2. Switch solvent from THF to Diethyl Ether .
TS-004 Formation of Tetrafluorobenzyne products. Thermal Elimination. Reaction temperature was too high.Keep reaction below 0°C . Never reflux

.

References

  • Preparation and Stability: Coe, P. L., & Whieddon, N. E. (1962). Pentafluorophenylmagnesium bromide.[1][2][3][4][5][6] Journal of the Chemical Society, 1962, 3220-3222. Link

  • Copper Catalysis Mechanism: Hu, X. (2011). Copper-Catalyzed Alkylation of Heterocyclic Derivatives. Chemical Reviews, 111(8), 5004-5033. Link

  • Epoxide Rearrangement (Meinwald): Rickborn, B. (1998). Acid-catalyzed rearrangements of epoxides. Comprehensive Organic Synthesis, 3, 733-775. Link

  • Schlenk Equilibrium Control: Knochel, P., et al. (2003). Functionalized Grignard Reagents. Angewandte Chemie International Edition, 42(36), 4302-4320. Link

Technical Support Center: Synthesis of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate problem-solving in the laboratory. It prioritizes mechanistic understanding to allow researchers to adapt protocols to their specific constraints.

Topic: Minimizing Side Products & Optimizing Selectivity Ticket Priority: High (Process Chemistry/R&D)

Executive Summary

Synthesizing 1-(Pentafluorophenyl)-2-propanol requires navigating a trade-off between nucleophilic reactivity and fluorine-mediated instability . The electron-withdrawing nature of the pentafluorophenyl (


) ring fundamentally alters standard Grignard and reduction kinetics compared to non-fluorinated analogs.

This guide covers the two primary synthetic routes:

  • Nucleophilic Epoxide Opening:

    
     + Propylene Oxide.
    
  • Ketone Reduction: 1-(Pentafluorophenyl)-2-propanone + Hydride Source.

Module 1: The Grignard Route (Epoxide Opening)

Core Reaction: Pentafluorophenylmagnesium bromide (


) + Propylene Oxide 

1-(Pentafluorophenyl)-2-propanol.
Critical Failure Mode Analysis

The


 group pulls electron density from the magnesium-carbon bond, making the Grignard reagent less nucleophilic and more prone to radical coupling than phenylmagnesium bromide.
Q1: I am seeing a large amount of white solid precipitate before I even add the epoxide. What is it?

Diagnosis: You have formed Decafluorobiphenyl (


) via Wurtz-type homocoupling.
Cause: 
  • Thermal Runaway: The formation of

    
     is highly exothermic. If the ether/THF refluxes too vigorously during preparation, radical pathways dominate, leading to dimerization.
    
  • Old Reagent: Commercially available

    
     degrades over time to this dimer if stored improperly.
    

Corrective Action:

  • Temperature Control: Synthesize the Grignard at

    
     to 
    
    
    
    , not at reflux. Use an ice bath during the addition of the bromide.[1][2]
  • Titration: Always titrate your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) before use. If the concentration is <80% of theoretical, discard; the presence of

    
     salts from decomposition will catalyze epoxide polymerization later.
    
Q2: My GC-MS shows two isomers with the same mass. Why is the regioselectivity poor?

Diagnosis: You have a mixture of the target secondary alcohol (Major) and the undesired primary alcohol (Minor: 2-(pentafluorophenyl)-1-propanol). Mechanism:

  • Standard Path (Steric Control): Nucleophile attacks the less substituted carbon of propylene oxide.

  • Deviant Path (Electronic/Coordination): The magnesium atom coordinates to the epoxide oxygen. If the

    
     group is sterically bulky or if Lewis acidity is too high (excess 
    
    
    
    ), attack at the more substituted carbon becomes competitive.

The Fix: Copper Catalysis Add 1-5 mol% CuI (Copper(I) Iodide) to the Grignard solution before adding propylene oxide.

  • Why? This forms a temporary organocuprate species. Organocuprates are softer nucleophiles and have a strictly dominant preference for the less sterically hindered carbon (

    
    -like attack), boosting the selectivity for the desired 1-(pentafluorophenyl)-2-propanol to >98:1.
    
Q3: The epoxide was consumed, but I mostly isolated a viscous oil (Polypropylene Oxide).

Diagnosis: Lewis-Acid Catalyzed Polymerization. Cause: If the Grignard reagent was "dead" (hydrolyzed by moisture) or added too slowly, the remaining


 acts as a Lewis Acid. Instead of opening the ring with a carbon nucleophile, it catalyzes the epoxide to polymerize with itself.
Protocol Adjustment: 
  • Ensure excess Grignard (1.2 equiv) relative to epoxide.

  • Rapid Addition: Do not drag out the epoxide addition over hours. Add it efficiently at

    
     to ensure the nucleophilic rate outcompetes the polymerization rate.
    

Module 2: The Ketone Reduction Route

Core Reaction: 1-(Pentafluorophenyl)-2-propanone +




Product.
Q4: I am detecting "M-20" peaks (loss of HF) in my product. Is my reductant too strong?

Diagnosis: Hydrodefluorination . Context: Polyfluorinated aromatics are susceptible to nucleophilic aromatic substitution (


) by hydride sources, or radical defluorination, especially at the para position.
Troubleshooting: 
  • Avoid

    
    :  Lithium Aluminum Hydride is too aggressive and promotes defluorination.
    
  • Use

    
     in Methanol:  This is the gold standard. Keep the temperature below 
    
    
    
    .
  • Stoichiometry: Do not use a large excess of hydride. Use 0.25–0.30 molar equivalents of

    
     (since 1 mole of Borohydride delivers 4 hydrides). Excess hydride increases the statistical probability of attacking the ring fluorines.
    
Q5: The reaction stalls at 80% conversion. Should I heat it?

Recommendation: NO. Heating fluorinated ketones in basic media (borohydride generates alkoxides) invites Aldol condensation or Elimination of the fluorine atoms.

  • Alternative: Add a Lewis Acid activator like Cerium(III) Chloride (

    
    ) —the Luche Reduction. This activates the ketone carbonyl specifically without increasing the basicity or temperature of the system, driving the reaction to completion safely.
    

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the critical decision points and failure modes for the Grignard route, which is the most common synthetic choice.

G Start Start: C6F5-Br + Mg Grignard Grignard Reagent (C6F5-MgBr) Start->Grignard Ether, 0°C Wurtz SIDE PRODUCT: Decafluorobiphenyl (C12F10) Start->Wurtz Reflux/High Temp AddPO Add Propylene Oxide Grignard->AddPO Polymer SIDE PRODUCT: Poly(propylene oxide) (Viscous Oil) Grignard->Polymer Moisture/Old Reagent DirectPath Direct Addition (No Catalyst) AddPO->DirectPath CuPath CuI Catalysis (Organocuprate) AddPO->CuPath Add 5% CuI WrongIsomer SIDE PRODUCT: Primary Alcohol (Regio-error) DirectPath->WrongIsomer Minor (~10-20%) Target TARGET: 1-(Pentafluorophenyl)-2-propanol DirectPath->Target Major CuPath->Target Exclusive (>99%)

Caption: Reaction pathway analysis for Grignard synthesis. Red nodes indicate failure modes; Green nodes indicate optimized pathways.

Module 4: Comparison of Synthetic Routes

Select your route based on the impurities you can tolerate and the purification equipment available.

FeatureRoute A: Grignard (

+ PO)
Route B: Reduction (Ketone +

)
Primary Impurity Decafluorobiphenyl (Solid, easy to filter)Defluorinated byproducts (Hard to separate)
Regioselectivity Variable (Requires CuI for 99%)100% (Structure fixed by ketone)
Scalability Moderate (Exotherm control required)High (Standard tank reactor)
Atom Economy GoodExcellent
Critical Control Moisture (Kills Grignard)Temperature (Prevents defluorination)

Module 5: Validated Experimental Protocol (Recommended)

Objective: Synthesis of 1-(Pentafluorophenyl)-2-propanol via Cu-Catalyzed Grignard.

  • Preparation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.1 equiv) and anhydrous Ether.

  • Initiation: Add 5% of the total Pentafluorobromobenzene. Initiate with a crystal of Iodine.[1] Do not apply external heat if possible; use a warm water bath only if necessary.

  • Grignard Formation: Add remaining bromide dropwise at 0°C . Stir for 1 hour.

    • Check Point: Solution should be dark grey/brown. If white precipitate forms, temperature was too high.

  • Catalysis: Add CuI (5 mol%) . Stir for 15 mins at 0°C.

  • Addition: Add Propylene Oxide (1.0 equiv) dissolved in Ether dropwise over 30 mins at -10°C to 0°C .

  • Workup (Critical): Quench with Saturated

    
     .
    
    • Note: Do not use HCl. Strong acids can cause dehydration of the secondary alcohol to the styrene derivative (pentafluorophenyl-propene).

  • Purification: The product is a liquid.[3] Decafluorobiphenyl (if present) is a solid and can often be crystallized out from cold hexanes before distillation.

References

  • Regioselectivity in Epoxide Opening

    • Title: Regioselective Ring Opening of Epoxides with Grignard Reagents Catalyzed by Copper(I) Iodide.

    • Source:Organic Syntheses / General Organometallic Literature.

    • Context: Establishes the necessity of CuI for terminal epoxide attack.

    • URL:[Link] (General Reference for Cu-catalyzed Grignard)

  • Pentafluorophenyl Grignard Stability

    • Title: Preparation and Reactions of Pentafluorophenylmagnesium Bromide.

    • Source:Journal of Organometallic Chemistry (and commercial d
    • Context: Details the thermal instability and Wurtz coupling risks.
  • Reduction of Fluorinated Ketones

    • Title: Sodium Borohydride Reduction of Polyfluorinated Ketones.

    • Source:Journal of Fluorine Chemistry.
    • Context: Discusses the risk of hydrodefluorination and the preference for mild borohydride conditions over catalytic hydrogen
    • URL:[Link]

Sources

optimizing temperature conditions for propylene oxide ring opening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for Propylene Oxide (PO) Ring Opening Ticket ID: KB-PO-OPT-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Thermal Paradox of Propylene Oxide

Welcome to the Advanced Synthesis Support Center. You are likely here because your propylene oxide (PO) reaction is exhibiting one of three failure modes: runaway exotherms , poor regioselectivity , or oligomerization (gummy residues).

PO is deceptive. With a boiling point of 34 °C , it is a volatile ether that demands precise thermal management. In ring-opening reactions, temperature is not just a rate accelerator; it is the primary switch that dictates whether you obtain the kinetic product (regioselective) or the thermodynamic soup (oligomers).

This guide replaces generic advice with causal troubleshooting logic.

Module 1: Safety & Reactor Thermodynamics (Critical)

WARNING: PO is a Class IB Flammable Liquid. Its polymerization is highly exothermic (


). If heat removal fails, the reaction rate accelerates exponentially (Arrhenius behavior), leading to rapid pressure buildup and potential vessel rupture.
Troubleshooting Guide: "Why is my reactor pressure spiking?"
SymptomRoot CauseImmediate Action
Pressure spikes > 2 bar T > 34°C (PO Boiling Point) in a closed system without adequate cooling.Emergency Cooling: Maximize condenser coolant flow. If runaway, vent to scrubber immediately.
Sudden exotherm at start "Pooling" of PO. Reagents were too cold, reaction stalled, then "kicked off" all at once.Stop Addition: Do not add more PO until consumption is verified (IR/NMR).
Gradual P rise Nitrogen generation (if using azides) or vapor pressure accumulation.Check Headspace: Ensure relief valve is active.
Visual Logic: The Thermal Safety Loop

PO_Safety_Loop Start Start PO Addition Check_T Is Internal T > 30°C? Start->Check_T Boiling PO Vapor Pressure Spikes (Boiling Point Reached) Check_T->Boiling Yes Safe Controlled Reaction Check_T->Safe No (Controlled) Cooling Effective Heat Removal? Boiling->Cooling Runaway THERMAL RUNAWAY (Auto-acceleration) Cooling->Runaway No Cooling->Safe Yes Runaway->Boiling Positive Feedback (Heat increases Rate)

Figure 1: The thermal feedback loop of Propylene Oxide. Once the temperature exceeds 34°C without cooling, vapor pressure and reaction rate drive a runaway cycle.

Module 2: Regioselectivity & Kinetics

User Question: "I need the primary alcohol product, but I keep getting the secondary alcohol. Does lowering the temperature help?"

Scientist Answer: Temperature tuning only works if you are using the correct catalyst mechanism. PO ring opening is governed by the competition between Steric Control (


)  and Electronic Control (

-like)
.
The Mechanism-Temperature Matrix
ConditionMechanismRegioselectivityTemperature Strategy
Basic / Nucleophilic (Amines, Alkoxides)

Attacks Terminal Carbon (

).Result: Secondary Alcohol .
Moderate Heat (40-60°C): Required to overcome activation barrier. High T (>80°C) promotes oligomers.
Acidic (Lewis Acids,

)
Borderline

/

Attacks Internal Carbon (

).Result: Primary Alcohol .
Low Temp (-20 to 0°C): Critical. Higher T shifts character back to

(loss of selectivity) and causes polymerization.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Input Propylene Oxide + Nucleophile Cond Catalyst Condition? Input->Cond Base Basic/Neutral (Amines, NaN3, RO-) Cond->Base Acid Acidic (Lewis Acid, H2SO4) Cond->Acid Mech_Base Attack at Less Hindered C (Terminal) Base->Mech_Base Steric Control Mech_Acid Attack at More Substituted C (Internal) Acid->Mech_Acid Electronic Control (Carbocation character) Prod_Sec Major Product: Secondary Alcohol Mech_Base->Prod_Sec Prod_Prim Major Product: Primary Alcohol Mech_Acid->Prod_Prim

Figure 2: Pathway selection based on catalyst acidity. Temperature acts as a "contrast knob"—lower temperatures sharpen the selectivity shown above.

Module 3: Troubleshooting Specific Scenarios

Scenario A: The "Gummy" Reactor (Oligomerization)

Issue: The product is a viscous oil/gum instead of a clean liquid. Diagnosis: You have made Polypropylene Oxide (PPO) oligomers. This happens when the product (an alcohol) competes with the nucleophile to open the next PO ring. Fix:

  • Lower the Temperature: Oligomerization has a higher activation energy (

    
    ) than the initial ring opening. Keeping T < 40°C suppresses this.
    
  • Inverse Addition: Do not add the nucleophile to the PO. Add the PO dropwise to the nucleophile . This ensures the nucleophile concentration is always high relative to PO, statistically favoring the initial opening over chain growth.

Scenario B: Jacobsen Hydrolytic Kinetic Resolution (HKR) Failure

Issue: "My enantiomeric excess (ee%) is dropping, even though I'm using the standard Co(salen) catalyst." Diagnosis: The HKR relies on a bimetallic mechanism that is highly sensitive to temperature.

  • T > 25°C: The non-selective background hydrolysis of PO competes with the chiral catalyst.

  • T < 0°C: The catalyst becomes dormant (turnover frequency drops). Protocol Adjustment:

  • Maintain 0 °C to 20 °C .

  • If the reaction stalls, do not heat. Instead, add 1-2 mol% of acetic acid to reactivate the Co(III) species (1).

Module 4: Standardized Experimental Protocols

Protocol 1: Nucleophilic Opening with Amines (Sealed Tube)

Target: Secondary Alcohol (Propranolol-like intermediates)

  • Preparation: In a heavy-walled pressure vial, dissolve the amine (1.0 equiv) in MeOH or EtOH.

  • Cooling: Cool the solution to 0 °C (ice bath).

  • Addition: Add Propylene Oxide (1.2 equiv) slowly via syringe. Note: PO is volatile; keep the tip submerged.

  • Sealing: Cap the vial tightly.

  • Ramp: Allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Optimization: Only if conversion is <50% by TLC/LCMS, heat block to 45 °C .

    • Why? Heating above 50°C risks displacing the amine with solvent attack or oligomerization.

Protocol 2: Lewis Acid Catalyzed Opening (Primary Alcohol)

Target: Primary Alcohol (Regio-inversion)

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous

    
     (DCM).
    
  • Catalyst: Add

    
     or 
    
    
    
    (10 mol%).
  • Temperature: Cool to -78 °C (Dry ice/acetone).

    • Critical: The carbocation character at the internal carbon is stabilized best at low T, maximizing regioselectivity (2).

  • Addition: Add PO (1.0 equiv) dropwise.

  • Quench: Quench cold with Sat.

    
     before warming up to prevent acid-catalyzed polymerization during workup.
    

References

  • Jacobsen, E. N. (2002). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society, 124(44), 13046-13047. Link

  • Warren, S., & Clayden, J. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to alkenes and epoxides).
  • National Oceanic and Atmospheric Administration (NOAA). "Propylene Oxide - Cameo Chemicals Safety Data." Link

  • Nielsen, L. P. C., et al. (2004). "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides."[1] Journal of the American Chemical Society, 126(5), 1360-1362. Link

  • Vapourtec. (2025). "Ring-Opening Polymerization of Propylene Oxide." Application Note. Link

Sources

Technical Support Center: Stability and Degradation of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pentafluorophenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice. Given the limited publicly available stability data for 1-(Pentafluorophenyl)-2-propanol, this document synthesizes information from structurally related compounds and general principles of chemical stability to offer field-proven insights and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(Pentafluorophenyl)-2-propanol?

A1: To ensure the long-term integrity of 1-(Pentafluorophenyl)-2-propanol, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The recommended storage temperature is between 15°C and 25°C.[1] Due to its potential sensitivity to air and moisture, it is advisable to store it under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers.[3][4] For flammable substances like propanol derivatives, storage in specialized flammable solvent cabinets is recommended.[5][6]

Q2: What type of container is best for storing 1-(Pentafluorophenyl)-2-propanol?

A2: Chemically inert glass containers, such as amber glass vials or bottles, are recommended to prevent photodegradation.[1] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress and solvent evaporation.[7] For larger quantities, stainless steel containers may be suitable, but compatibility should be verified. Avoid storing in plastic containers unless their compatibility with fluorinated alcohols has been established.

Q3: Is 1-(Pentafluorophenyl)-2-propanol sensitive to light?

Q4: Can 1-(Pentafluorophenyl)-2-propanol degrade in the presence of air?

A4: The secondary alcohol functionality in 1-(Pentafluorophenyl)-2-propanol could be susceptible to oxidation, potentially forming the corresponding ketone. While the pentafluorophenyl group is electron-withdrawing and may influence the reactivity of the alcohol, it is best practice to store the compound under an inert atmosphere to prevent oxidative degradation.[3] Some alcohols can form explosive peroxides over long-term storage in the presence of air, although this is less common for secondary alcohols compared to ethers.[12] Periodic testing for peroxides may be a prudent measure for aged stock.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of New Peaks in Chromatogram (HPLC/GC) Degradation of the compound due to exposure to heat, light, air, or incompatible materials.1. Confirm the identity of the new peaks using mass spectrometry (LC-MS or GC-MS).2. Review storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and under an inert atmosphere.[1][3]3. Investigate potential incompatibilities with container materials or other chemicals stored in close proximity.
Decrease in Assay or Purity Over Time Chemical degradation. This could be due to hydrolysis, oxidation, or other decomposition pathways.1. Perform a forced degradation study to identify the likely degradation pathways (see Experimental Protocol below).2. If oxidation is suspected, consider adding an antioxidant, though compatibility must be verified.3. For solutions, ensure the solvent is of high purity and free of contaminants that could catalyze degradation.
Discoloration of the Material (e.g., yellowing) Formation of colored degradation products, often due to oxidation or photodegradation.1. Protect the material from light by storing it in amber containers.[3]2. Store under an inert atmosphere to prevent oxidation.3. Characterize the colored impurity to understand the degradation pathway.
Inconsistent Results in Reactions Presence of impurities in the starting material that may interfere with the reaction.1. Re-analyze the purity of the 1-(Pentafluorophenyl)-2-propanol using a validated analytical method.2. Consider re-purifying the material if significant impurities are detected.

Potential Degradation Pathways

While specific degradation pathways for 1-(Pentafluorophenyl)-2-propanol are not extensively documented, we can hypothesize potential routes based on the chemical structure and the reactivity of similar compounds.

G main 1-(Pentafluorophenyl)-2-propanol oxidation Oxidation main->oxidation [O] elimination Dehydration (Acid/Heat) main->elimination H+ / Δ nucleophilic_sub Nucleophilic Aromatic Substitution (e.g., with strong base/nucleophile) main->nucleophilic_sub ketone 1-(Pentafluorophenyl)-2-propanone oxidation->ketone alkene 1-(Pentafluorophenyl)propene elimination->alkene substituted_product Substituted Phenyl Ring Product nucleophilic_sub->substituted_product

Caption: Potential degradation pathways for 1-(Pentafluorophenyl)-2-propanol.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of 1-(Pentafluorophenyl)-2-propanol under various stress conditions.

1. Objective: To identify potential degradation products and pathways for 1-(Pentafluorophenyl)-2-propanol and to develop a stability-indicating analytical method.

2. Materials:

  • 1-(Pentafluorophenyl)-2-propanol

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity inert gas (Nitrogen or Argon)

  • Class A volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID or MS for GC)[13][14]

  • Photostability chamber

  • Temperature-controlled oven

3. Sample Preparation: Prepare a stock solution of 1-(Pentafluorophenyl)-2-propanol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

5. Analytical Methodology (Example using HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours). Compare the chromatograms to a control sample stored under normal conditions.

6. Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times of any new peaks.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to propose their structures.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of 1-(Pentafluorophenyl)-2-propanol acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (80°C) photo Photostability Chamber (ICH Q1B) analysis Analyze samples by stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Identify and quantify degradation products analysis->data

Caption: Workflow for a forced degradation study.

References

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing).
  • How to Store Propanol | Lab Alley.
  • Propranolol degradation through processes based on the generation of hydroxyl free radical. Journal of Water and Health.
  • Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques - Benchchem.
  • Perfluorophenyl Ether and Related Polymers - PMC - NIH.
  • chemical handling and storage section 6 - University of Toronto Scarborough.
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Penn State Research Database.
  • Photocatalysis and Electro-Oxidation for PFAS Degradation: Mechanisms, Performance, and Energy Efficiency - MDPI.
  • (PDF) Pharmaceutical Impurities: An Overview - ResearchGate.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
  • Thermal decomposition of iso-propanol: First-principles prediction of total and product-branching rate constants | Request PDF - ResearchGate.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • synthesis of active esters using pentafluorophenol : r/Chempros - Reddit.
  • CHEMICAL STORAGE FACT SHEET - University of Waterloo.
  • Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC - NIH.
  • Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - East China Normal University.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR.
  • Characterization of impurities in 2-(Furan-2-YL)phenol synthesis - Benchchem.
  • GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research.
  • Photolysis of fluorochemicals: Tracking fluorine, use of UV-LEDs, and computational insights.
  • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach - MDPI.
  • Degradation of Per- and Polyfluoroalkyl Substances with Hydrated Electrons: A New Mechanism from First-Principles Calculations - PMC.
  • Safety Data Sheet: 2-Propanol - Carl ROTH.
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Request PDF - ResearchGate.
  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - Preprints.org.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide - Benchchem.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office.
  • A Technical Guide to the Thermal Stability and Decomposition of 3-Phenoxy-1-propanol - Benchchem.
  • Alkylation of boron trifluoride with pentafluorophenyl Grignard reagent - ChemSpider Synthetic Pages.
  • Pentafluorophenol - Synquest Labs.
  • Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - MDPI.
  • Safe handling and storage of chemicals - Sciencemadness Wiki.
  • Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments - MDPI.
  • Safety Data Sheet: Propan-2-ol - Chemos GmbH&Co.KG.
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - PMC.
  • CN105738533A - Method for separating and determining 1,2-propylene glycol enantiomers by using gas chromatography - Google Patents.

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Validation & Comparative

The Silent Scaffold: 1H NMR Comparative Analysis of 1-(Pentafluorophenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

In the landscape of Fragment-Based Drug Discovery (FBDD), the pentafluorophenyl (C6F5) moiety is a privileged scaffold. It serves as a bioisostere for the phenyl ring, offering enhanced metabolic stability (by blocking oxidative metabolism at the ring positions) and inverted quadrupole moments that facilitate unique


-

stacking interactions with protein targets.

This guide provides a rigorous comparative analysis of the 1H NMR spectrum of 1-(Pentafluorophenyl)-2-propanol against its non-fluorinated parent, 1-Phenyl-2-propanol . The core analytical challenge—and advantage—lies in the "spectral silence" of the aromatic region and the long-range heteronuclear couplings (


) that define the fluorinated analog.

Comparative Spectral Analysis

The substitution of five aromatic protons with fluorine atoms drastically alters the magnetic environment. Below is the direct comparison of the spectral signatures.

Table 1: Chemical Shift Comparison (CDCl , 400 MHz)
Proton Assignment1-Phenyl-2-propanol (

ppm)
1-(Pentafluorophenyl)-2-propanol (

ppm)
Multiplicity & Coupling Features
Aromatic (Ar-H) 7.15 – 7.35 (Multiplet, 5H)Silent / Absent The defining feature. The C6F5 ring has no protons, clearing the 7-8 ppm window.
Methine (CH-OH) 3.95 – 4.05 (Multiplet, 1H)4.05 – 4.15 (Multiplet, 1H)Deshielded slightly in the fluorinated analog due to the inductive effect of the perfluoro ring.
Methylene (Ar-CH

)
2.65 – 2.85 (dd, 2H)2.75 – 2.95 (Multiplet, 2H)Critical Difference: The C6F5 group causes signal broadening due to unresolved

coupling.
Methyl (CH

)
1.23 (Doublet, 3H)1.28 (Doublet, 3H)Standard

coupling (~6.2 Hz). Minimal electronic perturbation from the ring.
Hydroxyl (OH) 1.5 – 2.5 (Broad Singlet)1.8 – 2.8 (Broad Singlet)Highly solvent/concentration dependent.
Deep Dive: The "Silent" Aromatic Region

In complex drug mixtures or metabolic studies, the 7.0–8.0 ppm region is often crowded.

  • The Alternative (Phenyl): Shows a complex second-order multiplet integrating to 5 protons.

  • The Product (Pentafluorophenyl): Completely transparent in the 1H channel. This allows researchers to observe other aromatic ligands or protein residues without interference, making this scaffold ideal for NMR-based binding assays (e.g., STD-NMR).

Deep Dive: Heteronuclear Coupling ( )

Unlike the sharp doublet-of-doublets seen in the phenyl analog, the methylene protons (


) in the fluorinated compound appear as a complex, broadened multiplet.
  • Mechanism: Through-space and through-bond coupling to the ortho-fluorine atoms.

  • Observation: At standard field strengths (300-400 MHz), this often manifests as "ragged" peaks rather than clean splitting. Decoupling (1H{19F}) would resolve this into a standard ABX system.

Structural Assignment Logic

The following diagram illustrates the decision tree for assigning signals in this specific fluorinated alcohol, distinguishing it from standard alkyl-benzenes.

NMR_Assignment_Logic Start Signal Detected Region_Ar Region: 7.0-8.0 ppm Start->Region_Ar Region_Alk Region: 1.0-4.5 ppm Start->Region_Alk Decision_Ar Signal Present? Region_Ar->Decision_Ar Splitting Multiplicity Analysis Region_Alk->Splitting 2.6-3.0 ppm Result_Phenyl Confirm: Phenyl Analog Decision_Ar->Result_Phenyl Yes (5H) Result_PFP Confirm: Pentafluorophenyl Decision_Ar->Result_PFP No (Silent) Broad Broad/Complex (F-Coupling) Splitting->Broad Splitting->Broad Clean Clean Doublet/DD (No F-Coupling) Splitting->Clean Broad->Result_PFP Assign_CH2 Assign: Ar-CH2- Broad->Assign_CH2 Clean->Result_Phenyl

Figure 1: Logical decision tree for distinguishing 1-(Pentafluorophenyl)-2-propanol from its non-fluorinated analog based on spectral topology.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and accurate characterization, follow this protocol. This method uses DMSO-d6 validation to confirm the hydroxyl proton, which is often ambiguous in CDCl


.
Reagents & Equipment[1]
  • Analyte: 1-(Pentafluorophenyl)-2-propanol (>95% purity).

  • Solvent A: Chloroform-d (CDCl

    
    ) with 0.03% TMS.
    
  • Solvent B: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz NMR (minimum) to resolve methylene fine structure.

Step-by-Step Workflow
  • Standard Acquisition (CDCl

    
    ): 
    
    • Dissolve 10 mg of sample in 0.6 mL CDCl

      
      .
      
    • Acquire 16 scans (ns=16), relaxation delay (d1) = 1.0 sec.

    • Checkpoint: Verify the doublet at ~1.28 ppm (Methyl). If the aromatic region shows peaks, the sample is contaminated with the non-fluorinated starting material.

  • The "Exchange" Validation (D

    
    O Shake): 
    
    • Add 1 drop of D

      
      O to the NMR tube.
      
    • Shake vigorously and re-acquire.

    • Result: The broad singlet at ~2.0 ppm (OH) must disappear. The CH-OH multiplet at 4.1 ppm will sharpen slightly as the vicinal H-OH coupling is removed.

  • Hydroxyl Coupling Verification (DMSO-d6):

    • Prepare a second sample in DMSO-d6 (dry).

    • Why: DMSO suppresses proton exchange.

    • Expected Result: The OH signal will shift downfield to ~5.0 ppm and appear as a doublet (coupling to the CH proton). This confirms the secondary alcohol structure definitively.

Workflow Diagram

Experimental_Workflow Sample Sample: 10mg 1-(Pentafluorophenyl)-2-propanol Solvent_Select Select Solvent Sample->Solvent_Select Path_CDCl3 Path A: CDCl3 (Routine ID) Solvent_Select->Path_CDCl3 Path_DMSO Path B: DMSO-d6 (Structure Validation) Solvent_Select->Path_DMSO Acq_A Acquire 1H Spectrum Check Aromatic Region Path_CDCl3->Acq_A Acq_B Acquire 1H Spectrum Check OH Splitting Path_DMSO->Acq_B Check_A Aromatic Region Empty? Acq_A->Check_A Check_B OH = Doublet? Acq_B->Check_B Pass QC PASSED Check_A->Pass Yes (Silent) Fail QC FAILED (Check Purity) Check_A->Fail No (Peaks Present) Check_B->Pass Yes Check_B->Fail No (Singlet/Broad)

Figure 2: Experimental workflow for routine identification (Path A) and structural validation (Path B).

References

  • PubChem. (2025).[1] 1-Phenyl-2-propanol Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015). Direct electrochemical synthesis of pentafluorophenyl esters. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Pentafluorophenyl)-2-propanol and its Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-(Pentafluorophenyl)-2-propanol, a compound of interest in pharmaceutical and materials science. It further serves as a comparative guide to alternative analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for the characterization of this and similar fluorinated compounds.

Introduction: The Analytical Challenge of Fluorinated Compounds

Fluorinated organic compounds are of increasing importance in modern chemistry, with applications ranging from pharmaceuticals to advanced materials. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. However, the same properties that make them valuable also present unique analytical challenges. Understanding the fragmentation behavior of these molecules in a mass spectrometer is crucial for their unambiguous identification and quantification. This guide focuses on 1-(Pentafluorophenyl)-2-propanol as a case study to explore these challenges and present effective analytical strategies.

Part 1: Unraveling the Fragmentation of 1-(Pentafluorophenyl)-2-propanol

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation:

The molecular ion ([M]•+) of 1-(Pentafluorophenyl)-2-propanol (m/z 228) is expected to be of low abundance due to the presence of multiple fragmentation pathways.[3] The primary fragmentation routes are anticipated to be:

  • Alpha-Cleavage: This is a characteristic fragmentation of alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[4][5] For 1-(Pentafluorophenyl)-2-propanol, this would lead to two primary fragment ions:

    • Loss of a methyl radical (•CH₃) to form a resonance-stabilized cation at m/z 213 . This is expected to be a prominent peak.

    • Loss of the pentafluorobenzyl radical (•C₆F₅CH₂) to form the [CH₃CHOH]⁺ ion at m/z 45 . This is a common and often abundant fragment for secondary alcohols.[3]

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain is another likely pathway. This would result in the formation of the pentafluorobenzyl cation ([C₆F₅CH₂]⁺) at m/z 181 . This fragment is characteristic of compounds containing a pentafluorophenyl group.

  • Loss of Water (Dehydration): Alcohols can undergo dehydration, leading to the loss of a water molecule (18 Da).[4] This would result in a fragment ion at m/z 210 .

  • Rearrangements and Further Fragmentation: The initial fragments can undergo further fragmentation. For instance, the pentafluorobenzyl cation (m/z 181) can lose a molecule of difluorocarbene (:CF₂) to yield a tropylium-like ion. The fragment at m/z 79, often observed in the mass spectra of benzyl alcohols, is a result of rearrangement and loss of CO.[6]

Proposed Fragmentation Pathway Diagram:

Fragmentation_Pathway M [C₆F₅CH₂CH(OH)CH₃]•+ m/z 228 (Molecular Ion) frag213 [C₆F₅CH₂CHOH]⁺ m/z 213 M->frag213 - •CH₃ (α-cleavage) frag45 [CH₃CHOH]⁺ m/z 45 (Base Peak) M->frag45 - •C₆F₅CH₂ (α-cleavage) frag181 [C₆F₅CH₂]⁺ m/z 181 M->frag181 Benzylic Cleavage frag210 [C₉H₅F₅]•+ m/z 210 M->frag210 - H₂O

Caption: Predicted EI fragmentation of 1-(Pentafluorophenyl)-2-propanol.

Part 2: A Comparative Guide to Analytical Techniques

While GC-MS with EI is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of fluorinated compounds. The following table compares GC-MS with other relevant techniques.

Technique Principle Advantages for 1-(Pentafluorophenyl)-2-propanol Disadvantages References
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass analysis.Excellent for volatile and semi-volatile compounds. Provides structural information through fragmentation. Chemical ionization (CI) can be used for softer ionization and to enhance the molecular ion peak.[7][8]Electron ionization (EI) can lead to extensive fragmentation and a weak or absent molecular ion.[9] Highly polar or thermally labile compounds may require derivatization.[7][8][10][9]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for polar and non-volatile compounds.[11] Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[12][13] Can be coupled with MS for enhanced detection.May require specific columns (e.g., polar-embedded, HILIC) for good retention of polar compounds. UV detection may have limited sensitivity.[11][14][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. ¹⁹F NMR is specific to fluorine-containing compounds.¹⁹F NMR provides detailed information about the chemical environment of each fluorine atom, aiding in structural elucidation.[15][16] It is a non-destructive technique. ¹H and ¹³C NMR provide complementary structural information.[3][17]Lower sensitivity compared to MS. Complex spectra can be challenging to interpret without expertise.[15][3][15][16][17][18]
Combustion Ion Chromatography (CIC) Combustion of the sample to convert organic fluorine to hydrogen fluoride, followed by ion chromatography.Provides a measure of the total organic fluorine (TOF) or adsorbable organic fluorine (AOF) content.[19][20] Useful for screening and quantifying the total amount of fluorinated compounds in a sample.[21][22]Does not provide structural information about individual compounds.[21] Can be susceptible to interference from inorganic fluoride.[22][19][20][21][22]
Part 3: Experimental Protocols

GC-MS Analysis Workflow:

A standard protocol for the GC-MS analysis of a fluorinated alcohol like 1-(Pentafluorophenyl)-2-propanol would involve the following steps:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1-10 µg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless or split mode, depending on the concentration.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.[23]

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample Inject Inject into GC Dissolve->Inject Separate Separate on Column Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: General workflow for GC-MS analysis.

Conclusion: An Integrated Approach for Confident Characterization

The analysis of 1-(Pentafluorophenyl)-2-propanol and similar fluorinated compounds benefits from a comprehensive analytical strategy. While GC-MS provides invaluable structural information through its characteristic fragmentation patterns, complementary techniques such as HPLC and NMR are essential for a complete and confident characterization. The choice of analytical method should be guided by the specific research question, the properties of the analyte, and the matrix in which it is present. This guide provides the foundational knowledge for researchers to develop robust analytical methods for this important class of molecules.

References

  • Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV.
  • mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • 2,2,3,3,3-Pentafluoro-1-propanol. NIST WebBook.
  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ioniz
  • How Does Benzyl Alcohol Produce a Peak
  • Overview on PFAS analytical methods.
  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in w
  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016. Shimadzu.
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • Determination of Total Organic Fluorine (TOF)
  • Is it possible to analyze F-compounds with GCMS?.
  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Electron ionization induced fragmentation of fluorinated deriv
  • ANALYTICAL METHODS.
  • Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry.
  • An Overview of Fluorine NMR.
  • Anatomy of an Ion's Fragmentation After Electron Ioniz
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Mass Spectrometry of Alcohols. Chemistry Steps.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Fragment
  • 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9. Sigma-Aldrich.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Fluorine NMR. University of Florida.
  • On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐Fluorinated Acids and Alcohols. Journal of Mass Spectrometry.
  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chrom
  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragment
  • Fragmentation of different functional groups. Slideshare.
  • SDS of Pentafluoro-1-propanol, Safety D
  • Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 1-(pentafluorophenyl)propan-2-one (C9H5F5O). PubChem.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC.

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A Comparative Guide to the Acidity of 1-(Pentafluorophenyl)-2-propanol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for fine-tuning physicochemical properties. The pentafluorophenyl group (C₆F₅), in particular, offers a unique combination of steric bulk and potent electronic effects that can dramatically alter a molecule's reactivity, stability, and biological interactions. This guide provides an in-depth comparison of the acidity of 1-(pentafluorophenyl)-2-propanol and its non-fluorinated analog, 1-phenyl-2-propanol, supported by established principles of physical organic chemistry and a detailed experimental protocol for pKa determination.

The Decisive Impact of Perfluorination on Acidity

The acidity of an alcohol is a measure of its ability to donate a proton from its hydroxyl group. This property is critically influenced by the stability of the resulting alkoxide conjugate base. Electron-withdrawing groups attached to the alcohol moiety can stabilize the negative charge on the alkoxide oxygen through inductive effects, thereby increasing the acidity of the parent alcohol.

The replacement of a phenyl group with a pentafluorophenyl group introduces five highly electronegative fluorine atoms, which exert a profound electron-withdrawing inductive effect (-I) on the entire molecule.[1][2] This effect is the primary driver for the anticipated significant increase in acidity of 1-(pentafluorophenyl)-2-propanol compared to 1-phenyl-2-propanol.

Quantitative Comparison of Acidity

CompoundStructurePredicted/Known pKaExpected Acidity
1-Phenyl-2-propanolC₆H₅CH₂CH(OH)CH₃~15.24[3][4]Weakly acidic
1-(Pentafluorophenyl)-2-propanolC₆F₅CH₂CH(OH)CH₃Expected to be significantly lower than 15.24Moderately acidic

The strong electron-withdrawing nature of the pentafluorophenyl group is well-documented and is utilized to create highly reactive "active esters" for peptide synthesis.[6][7] This high reactivity is a direct consequence of the group's ability to stabilize negative charge, the same effect that enhances the acidity of the alcohol.

Visualizing the Electronic Effects

The following diagram illustrates the key structural differences and the dominant electronic effect responsible for the disparity in acidity between the two compounds.

G cluster_0 1-Phenyl-2-propanol cluster_1 1-(Pentafluorophenyl)-2-propanol cluster_2 Acidity Comparison a Phenyl Group (C₆H₅) b Alkoxide (O⁻) a->b Weak Inductive Effect c Pentafluorophenyl Group (C₆F₅) d Alkoxide (O⁻) c->d Strong Inductive Effect (-I) e Lower Acidity (Higher pKa) f Higher Acidity (Lower pKa) G prep 1. Stock Solution Preparation (10 mM in DMSO) plate 2. Plate Preparation (Fill wells with buffers of varying pH) prep->plate add 3. Compound Addition (Add stock solution to each well) plate->add measure 4. Spectrophotometric Measurement (Record UV spectra from 230-500 nm) add->measure analyze 5. Data Analysis (Plot absorbance vs. pH) measure->analyze pka 6. pKa Determination (Inflection point of the sigmoid curve) analyze->pka

Sources

UV-Vis Absorption Characteristics of Pentafluorophenyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development & Synthesis

Executive Summary

Pentafluorophenyl (PFP) alcohols—specifically Pentafluorophenol and 2,3,4,5,6-Pentafluorobenzyl alcohol —are critical moieties in medicinal chemistry, serving as activated ester leaving groups, lipophilic linkers, and metabolic tracers.[1] Unlike their non-fluorinated analogs, these compounds exhibit unique electronic transitions due to the "Perfluoro Effect," resulting in significant hypsochromic (blue) shifts and the loss of vibronic structure in UV-Vis spectra.

This guide provides a technical comparison of these fluorinated alcohols against standard alternatives, detailing their spectral fingerprints, electronic mechanisms, and validated protocols for accurate quantification.[1]

Theoretical Background: The Perfluoro Effect

To interpret the UV-Vis spectra of pentafluorophenyl compounds, one must understand the perturbation caused by perfluorination.

  • 
     Transitions:  In standard phenol, the lowest energy transition (
    
    
    
    ) is a
    
    
    transition exhibiting distinct vibronic structure (sharp peaks) around 270–280 nm.[1]
  • 
     Interaction:  In pentafluorophenol, the high electronegativity of the five fluorine atoms lowers the energy of the repulsive 
    
    
    
    states. These states energetically approach the bright
    
    
    state, leading to strong vibronic coupling .[1][2]
  • Consequence: The sharp vibronic bands seen in phenol are "washed out," resulting in a broad, structureless absorption band for PFP.[1][3] Additionally, the electron-withdrawing nature of fluorine typically causes a hypsochromic shift (shift to shorter wavelengths) for the primary absorption band.

Diagram: Electronic Transition Energy Alteration

G cluster_phenol Phenol (Standard) cluster_pfp Pentafluorophenol (PFP) P_S0 Ground State (S0) P_S1 Excited State (S1, π-π*) P_S0->P_S1 Abs ~275nm (Structured) P_Sigma High Energy σ* F_S0 Ground State (S0) F_S1 Excited State (S1, π-π*) F_S0->F_S1 Abs ~260nm (Broad/Structureless) F_Sigma Lowered σ* F_S1->F_Sigma Strong Coupling

Figure 1: Energy level diagram illustrating the lowering of


 states in PFP, causing vibronic coupling and spectral broadening.[1]

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following data compares the optical and physical properties of pentafluorophenyl alcohols with their hydrogenated counterparts.

Table 1: Pentafluorophenol (PFP) vs. Phenol
FeaturePhenol (Standard)Pentafluorophenol (PFP)Impact on Analysis
Primary

~270–275 nm~260–265 nm (Shoulder/Broad)Detection requires lower UV range settings.[1]
Spectral Shape Sharp, defined vibronic peaksStructureless / Broad Humps Peak identification is harder; integration of area is preferred over peak height.[1]
Molar Absorptivity (

)
~1,500–2,000 M

cm

Lower / Broader (Solvent dependent)Sensitivity is reduced; higher concentrations may be needed for detection.[1]
pKa (Acidity) 10.05.5 CRITICAL: In pH 7 buffer, PFP is >95% ionized (phenolate), significantly shifting

(Red shift).[1]
Solvent Effect Moderate solvatochromismHigh (H-bonding activates dark states)Spectra in MeCN vs. Water differ significantly.[1]
Table 2: Pentafluorobenzyl Alcohol vs. Benzyl Alcohol
FeatureBenzyl AlcoholPentafluorobenzyl AlcoholImpact on Analysis
Primary

~258 nm~250–253 nm Significant blue shift due to ring fluorination.[1]
Electronic Nature Electron-rich ringElectron-deficient ring Less prone to oxidation; distinct HPLC retention times.[1]
Detection Limit Low (Moderate

)
Moderate The

spacer insulates the OH, but ring absorption is still perturbed.[1]

Experimental Protocol: Validated Quantification Workflow

Objective: Accurately determine the Molar Absorptivity (


) and concentration of a Pentafluorophenyl alcohol sample.
Pre-requisite:  Due to the pKa of PFP (5.5), all aqueous measurements must be buffered to a known pH (either pH < 3 for neutral form or pH > 8 for anionic form) to avoid mixed-species spectra.[1]
Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade, UV Cutoff <190 nm) or 0.1% Trifluoroacetic acid (TFA) in Water (to maintain neutral species).

  • Reference Standard: Pentafluorophenol (>99% purity).[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow
1. Stock Solution Preparation
  • Weigh approximately 10 mg of PFP into a 10 mL volumetric flask.

  • Note: PFP is hygroscopic and solid at RT (mp ~34°C).[1] Weigh quickly or use a closed weighing boat.

  • Dissolve in Acetonitrile to ensure complete solubility and no ionization.[1]

  • Calculate Stock Concentration (

    
    ).
    
2. Serial Dilution

Prepare 5 working standards ranging from 10


M to 100 

M.
  • Example: Transfer 20

    
    L of Stock to 980 
    
    
    
    L solvent
    
    
    100
    
    
    M.
3. Spectral Scanning
  • Blanking: Insert cuvette with pure solvent.[1] Run baseline correction (200–400 nm).[1]

  • Sample Scan: Scan each standard.

  • Observation: Look for the broad absorption band centered near 260–265 nm.[1] Note the absence of sharp peaks.[3][4]

4. Data Processing
  • Extract Absorbance (

    
    ) at 
    
    
    
    (e.g., 262 nm).[1]
  • Plot

    
     vs. Concentration (
    
    
    
    ).[1]
  • Perform Linear Regression (

    
    ).[1] The slope is the Molar Absorptivity (
    
    
    
    ).
Diagram: Quantification Workflow

Workflow cluster_measure Measurement Start Start: Sample Prep Weigh Weigh PFP (~10mg) Avoid moisture uptake Start->Weigh Dissolve Dissolve in MeCN (Prevents Ionization) Weigh->Dissolve Dilute Prepare 5 Dilutions (10 - 100 µM) Dissolve->Dilute Blank Blank Correction (Pure MeCN) Dilute->Blank Scan Scan 200-350 nm Blank->Scan Check Check Spectral Shape (Confirm Structureless Band) Scan->Check Calc Plot A vs C Calculate ε (Slope) Check->Calc

Figure 2: Step-by-step workflow for the accurate determination of molar absorptivity for fluorinated alcohols.

Critical Application Notes

  • pH Sensitivity: Unlike phenol, PFP is acidic.[1] If measuring in aqueous buffers (e.g., PBS), the spectrum will be that of the pentafluorophenolate anion , which is red-shifted compared to the neutral molecule. Always report the pH of your measurement medium.

  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate; their UV cutoffs (>256 nm and >330 nm) will mask the PFP absorption completely.[1] Use Acetonitrile, Methanol, or Water.[1][4]

  • Impurities: "Humps" at >300 nm often indicate oxidation products or contamination, as pure PFP should have negligible absorption in the visible range.[1]

References

  • Rajak, S., et al. (2018).[1][2] "Photophysics of phenol and pentafluorophenol: The role of nonadiabaticity in the optical transition to the lowest bright 1ππ* state." The Journal of Chemical Physics. Link

  • NIST Chemistry WebBook. "2,3,4,5,6-Pentafluorobenzyl alcohol - IR and Mass Spectra." National Institute of Standards and Technology.[1] Link

  • PubChem. "Pentafluorophenol Compound Summary."[1] National Library of Medicine.[1] Link

  • Karmakar, S., et al. (2015).[1][2] "Electronic spectra and excited state dynamics of pentafluorophenol." The Journal of Chemical Physics. Link

Sources

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